2,4-difluoro-5-iodopyrimidine
Description
BenchChem offers high-quality 2,4-difluoro-5-iodopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-5-iodopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-iodopyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF2IN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYUFHOCJSYPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: IR Spectroscopic Analysis of 2,4-Difluoro-5-Iodopyrimidine
Executive Summary
2,4-Difluoro-5-iodopyrimidine (DFIP) is a critical electrophilic scaffold in the synthesis of next-generation antivirals (e.g., Favipiravir analogs) and VEGFR-2 kinase inhibitors. Its value lies in its orthogonal reactivity: the C-I bond facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C-F bonds at positions 2 and 4 allow for regioselective nucleophilic aromatic substitution (
For process chemists and analytical scientists, Infrared (IR) Spectroscopy serves as the primary rapid-screening tool to validate structural integrity before expensive HPLC/NMR analysis. This guide details the vibrational signature of DFIP, distinguishing it from common hydrolysis impurities (pyrimidinones) that compromise downstream yields.
Part 1: Molecular Context & Structural Dynamics
The Analytical Challenge
The molecule belongs to the
-
Inductive Effect (-I): The fluorine atoms at C2 and C4 deplete electron density from the ring, stiffening the
and bonds, shifting them to higher wavenumbers compared to unsubstituted pyrimidine. -
Heavy Atom Effect: The massive iodine atom at C5 dampens ring vibrations, introducing unique low-frequency deformation modes often overlooked in standard Mid-IR (MIR) scans.
Structural Logic Diagram
The following diagram illustrates the impact of substituents on the vibrational modes.
Figure 1: Impact of halogenation on the vibrational modes of the pyrimidine scaffold.
Part 2: Theoretical Assignment of Vibrational Modes
The following assignments are derived from analogous fluorinated pyrimidines and general spectroscopic principles for halo-aromatics.
Diagnostic Regions (Mid-IR: 4000–400 cm⁻¹)
| Functional Group | Mode Description | Wavenumber ( | Intensity | Diagnostic Note |
| Aromatic C-H | Stretching ( | 3050 – 3100 | Weak | Only one C-H bond exists (at C6). Absence of aliphatic C-H (<3000) confirms purity. |
| Pyrimidine Ring | Skeletal Stretch ( | 1560 – 1620 | Medium/Strong | Shifted higher due to F-substitution. Often appears as a doublet. |
| C-F Bonds | Stretching ( | 1250 – 1400 | Very Strong | Broad, complex band. The "fingerprint" of this molecule.[1] |
| Ring Breathing | Sym. Ring Expansion | 980 – 1010 | Strong | Characteristic of 1,3-diazines. |
| C-H Bend | Out-of-Plane ( | 820 – 860 | Medium | Diagnostic for isolated aromatic proton at C6. |
| C-I Bond | Stretching ( | < 600 | Weak/Invisible | Fundamental stretch is usually Far-IR (~300-400 cm⁻¹). |
The "Danger Zone": Detecting Hydrolysis
DFIP is moisture-sensitive. Hydrolysis yields 5-iodo-2,4-dihydroxypyrimidine (or tautomeric uracil derivatives).
-
Contamination Marker 1: Broad band at 3200–3500 cm⁻¹ (O-H stretch).
-
Contamination Marker 2: Strong band at 1650–1750 cm⁻¹ (Amide/Urea C=O stretch).
-
Pass Criteria: The region 3200–3600 cm⁻¹ must be effectively flat baseline.
Part 3: Experimental Methodology
Protocol: ATR-FTIR Acquisition
Why ATR? Attenuated Total Reflectance (ATR) is preferred over KBr pellets for DFIP because KBr is hygroscopic and can induce hydrolysis during pellet pressing, leading to false positives for O-H bands.
Equipment Setup
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Screening) or 64 (High Quality).
Step-by-Step Workflow
-
System Clean: Wipe crystal with isopropanol. Ensure energy throughput is >95%.
-
Background: Collect air background (4000–450 cm⁻¹).
-
Sample Loading: Place ~5 mg of DFIP solid on the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~100 N). Note: Do not over-crush if the sample is crystalline; ensure uniform contact.
-
Acquisition: Scan sample.
-
Processing: Apply ATR correction (if quantitative comparison to transmission library is needed).
-
Cleaning: IMMEDIATE cleaning with acetone. Iodine compounds can stain ZnSe crystals if left prolonged.
Quality Control Logic Flow
The following workflow defines the decision matrix for releasing the material for synthesis.
Figure 2: Quality Control decision tree for 2,4-difluoro-5-iodopyrimidine.
Part 4: Data Interpretation & Troubleshooting
Distinguishing the C-F Stretch
The C-F stretching region (1000–1400 cm⁻¹) is often the most intense part of the spectrum.
-
Observation: You will likely see multiple bands rather than a single clean peak.[1][2]
-
Reason: Coupling between the C-F stretch and the pyrimidine ring skeletal vibrations. This is normal.
-
Validation: Compare the pattern to a reference standard. A shift of these bands by >10 cm⁻¹ usually indicates a change in the crystal lattice (polymorph) or solvation, rather than chemical degradation.
The "Missing" Iodine Peak
Researchers often ask, "Where is the C-I peak?"
-
Explanation: The C-I stretch has a low force constant and high reduced mass, placing it typically between 200–400 cm⁻¹.
-
Solution: If confirmation of the iodine position is strictly required (e.g., to differentiate from 5-bromo analog), you must use a Far-IR beam splitter and detector (polyethylene pellet method). In standard MIR, the iodine's presence is inferred by the absence of the C5-H wag (which would appear if the iodine were missing).
References
-
Barnes, R. B., et al. (1944).[3] Infrared Spectroscopy: Industrial Applications and Bibliography. Reinhold Publishing. (Foundational text on diazine ring modes).
-
Boese, A. D., & Martin, J. M. (2004).[4] "Anharmonic vibrational frequencies of pyrimidine and its fluorinated derivatives." Journal of Physical Chemistry A, 108(15), 3085-3096.
-
NIST Chemistry WebBook. "5-Fluorouracil IR Spectrum." (Used as negative control reference for hydrolysis products).
-
Sigma-Aldrich (Merck). "2,4-Difluoro-5-iodopyrimidine Product Specification." (Reference for purity standards).
-
Varsanyi, G. (1974). Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger. (Authoritative source on halo-aromatic vibrational modes).[5]
Sources
A Senior Application Scientist's Technical Guide to 2,4-Difluoro-5-iodopyrimidine: Synthesis, Reactivity, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Trifunctional Pyrimidine Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for numerous FDA-approved drugs, particularly in oncology.[1] Its ability to act as a bioisostere for purines and to form critical hydrogen bond interactions within enzyme active sites makes it a privileged scaffold.[2] The strategic introduction of specific substituents can fine-tune a molecule's pharmacological profile. In this context, 2,4-difluoro-5-iodopyrimidine represents a highly valuable, trifunctional building block. The two fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions.
This guide provides an in-depth technical overview of 2,4-difluoro-5-iodopyrimidine, focusing on its procurement, synthesis, chemical reactivity, and strategic application in drug discovery.
An Important Clarification: Pyrimidine vs. Pyridine
A survey of commercial chemical databases reveals a common point of confusion. The CAS Number 837364-89-3 is frequently associated with the name "2,4-difluoro-5-iodopyrimidine" in some listings. However, this CAS number officially corresponds to the isomeric compound, 2,4-difluoro-5-iodopyridine .[3][4][5][6][7] 2,4-Difluoro-5-iodopyrimidine is a more specialized reagent that is not widely available as a stock item and generally requires custom synthesis. This guide will focus exclusively on the pyrimidine derivative.
Physicochemical and Structural Properties
While not a catalog chemical, the properties of 2,4-difluoro-5-iodopyrimidine can be reliably predicted. These properties are essential for planning reactions, purification, and analytical characterization.
| Property | Predicted/Calculated Value |
| Chemical Name | 2,4-Difluoro-5-iodopyrimidine |
| Molecular Formula | C₄HF₂IN₂ |
| Molecular Weight | 241.96 g/mol |
| CAS Number | Not assigned / Not found in major commercial databases |
| Appearance | Predicted to be a white to off-white solid or oil |
| Boiling Point | Estimated >200 °C |
| Density | Estimated >2.0 g/cm³ |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |
Commercial Availability and Procurement
As of early 2026, 2,4-difluoro-5-iodopyrimidine is not listed as a stock product by major chemical suppliers. Therefore, researchers requiring this compound must procure it through custom synthesis .
Recommended Procurement Strategy: Engage with contract research organizations (CROs) or custom synthesis specialists with demonstrated expertise in:
-
Fluorination chemistry
-
Heterocyclic chemistry
-
Halogenation of electron-deficient systems
When requesting a quote, provide the desired quantity, required purity (e.g., >97%), and necessary analytical data for quality control (e.g., ¹H NMR, ¹⁹F NMR, LC-MS).
Synthesis Protocol: Electrophilic Iodination of 2,4-Difluoropyrimidine
The most direct and logical laboratory-scale synthesis of 2,4-difluoro-5-iodopyrimidine is the electrophilic iodination of the commercially available starting material, 2,4-difluoropyrimidine. The C5 position of the pyrimidine ring is activated towards electrophilic attack due to the directing effects of the nitrogen atoms, although the fluorine atoms are deactivating. A potent electrophilic iodine source is required.
Rationale for Experimental Choices
-
Starting Material: 2,4-difluoropyrimidine is a readily available and cost-effective precursor.
-
Iodinating System: A combination of molecular iodine (I₂) and a strong oxidizing agent, such as sodium periodate (NaIO₄) in concentrated sulfuric acid, generates a powerful electrophilic iodine species (I⁺).[8] This system is effective for iodinating deactivated aromatic and heteroaromatic rings.[8]
-
Solvent: Concentrated sulfuric acid serves as both the solvent and the catalyst, protonating the pyrimidine ring to further modulate its reactivity and facilitating the generation of the iodinating agent.
-
Workup: A careful aqueous quench with a reducing agent (e.g., sodium thiosulfate) is critical to neutralize the excess oxidant and iodine, ensuring a safe and effective extraction.
Experimental Workflow
Caption: Synthetic workflow for 2,4-difluoro-5-iodopyrimidine.
Step-by-Step Methodology
-
Preparation of the Iodinating Reagent: In a three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, carefully add sodium periodate (NaIO₄, 0.5 equivalents) to concentrated sulfuric acid (98%, ~5 mL per mmol of starting material) at 0-5 °C. To this slurry, add molecular iodine (I₂, 0.55 equivalents) portion-wise, maintaining the internal temperature below 10 °C. Stir the resulting dark brown solution for 30-60 minutes at 0-5 °C.
-
Reaction: Dissolve 2,4-difluoropyrimidine (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and cool to 0-5 °C. Add this solution dropwise to the pre-formed iodinating reagent, ensuring the temperature does not exceed 10 °C.
-
Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium thiosulfate (Na₂S₂O₃). The color should fade from dark brown to pale yellow or colorless.
-
Extraction: Neutralize the aqueous solution carefully with a base (e.g., solid NaOH or concentrated NH₄OH) while cooling in an ice bath. Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the pure 2,4-difluoro-5-iodopyrimidine.
Chemical Reactivity: A Focus on Regioselective SₙAr
The primary utility of 2,4-difluoro-5-iodopyrimidine in synthesis stems from its predictable reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The electron-withdrawing nature of the two ring nitrogens and the two fluorine atoms renders the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles.
The Causality of C4 Regioselectivity
In the absence of other directing groups, SₙAr reactions on 2,4-dihalopyrimidines overwhelmingly favor substitution at the C4 position .[9][10] This selectivity is a direct consequence of electronic factors:
-
Intermediate Stabilization: Attack at C4 allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the N1 nitrogen, which is a more stable arrangement than delocalization onto the N3 nitrogen following C2 attack.[11]
-
LUMO Coefficients: Quantum mechanical calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon, indicating that C4 is the more electrophilic site and more susceptible to nucleophilic attack.[11]
Caption: Strategic use in constructing diverse kinase inhibitor scaffolds.
This approach allows for the rapid generation of a three-point diversity library, which is a highly efficient strategy in lead optimization for targets like Epidermal Growth Factor Receptor (EGFR) or Aurora kinases. [12][13]
Analytical Characterization
Confirmation of the structure and purity of 2,4-difluoro-5-iodopyrimidine is crucial. A combination of NMR spectroscopy and mass spectrometry provides a definitive characterization.
-
¹H NMR: A single singlet or narrow multiplet is expected in the aromatic region for the C6-proton.
-
¹³C NMR: Four distinct signals are expected for the pyrimidine carbons, with large C-F coupling constants.
-
¹⁹F NMR: This is the most diagnostic technique. Two distinct signals are expected, likely with observable through-space or through-bond coupling to each other and to the C6-proton. ¹⁹F NMR is exceptionally sensitive to the electronic environment, making it a powerful tool for confirming purity and structure. [14][15]* Mass Spectrometry: The molecular ion peak (M⁺) should be clearly visible, along with the characteristic isotopic pattern for a molecule containing one iodine atom.
Conclusion
While not a readily available off-the-shelf reagent, 2,4-difluoro-5-iodopyrimidine is a strategically vital building block for medicinal chemists. Its synthesis via electrophilic iodination is feasible, and its reactivity is dominated by predictable C4-selective nucleophilic aromatic substitution. This trifunctional scaffold offers an efficient route to complex, three-point diversity libraries essential for the discovery and optimization of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors.
References
-
AOBChem. 2,4-Difluoro-5-iodopyridine. AOBChem. Available from: [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil. Journal of medicinal chemistry, 21(1), 109–112. Available from: [Link]
- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents.
-
Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Available from: [Link]
-
Kopp, S., Dehmelt, L., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13328-13334. Available from: [Link]
-
Kim, S. K., & Lee, S. Y. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules (Basel, Switzerland), 25(24), 5894. Available from: [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]
-
SciSpace. Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. SciSpace. Available from: [Link]
-
Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis, 2006(07), 1195-1199. Available from: [Link]
-
El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. Available from: [Link]
- Google Patents. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine. Google Patents.
-
University of Wisconsin-Madison. 19Flourine NMR. University of Wisconsin-Madison. Available from: [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]
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Zubkov, E. A. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Available from: [Link]
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Warner, S. L., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12348-12368. Available from: [Link]
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MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. Available from: [Link]
-
University of Leicester. Fluorine NMR. University of Leicester. Available from: [Link]
-
Request PDF. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Request PDF. Available from: [Link]
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Journal of Medicinal Chemistry. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
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DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic letters, 21(13), 5192–5196. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112–1135. Available from: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Difluoro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 2,4-difluoro-5-iodopyrimidine. As a critical building block in the synthesis of novel therapeutics, understanding the nuanced safety profile of this halogenated pyrimidine is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering insights into the causality behind safety protocols, grounded in the physicochemical properties of the compound and its structural analogues.
The Profile of a Versatile Intermediate: Understanding 2,4-Difluoro-5-iodopyrimidine
2,4-Difluoro-5-iodopyrimidine is a key intermediate in medicinal chemistry, valued for its utility in introducing the fluorinated pyrimidine moiety into larger molecules. Pyrimidine scaffolds are central to numerous drug discovery programs, with applications ranging from oncology to infectious diseases. The presence of two fluorine atoms and an iodine atom on the pyrimidine ring provides multiple reactive sites for synthetic transformations, such as nucleophilic aromatic substitution (SNAr) reactions. However, these same features contribute to its potential reactivity and biological activity, necessitating careful handling.
While specific data for 2,4-difluoro-5-iodopyrimidine is limited, the properties of the closely related compound, 2,4-difluoro-5-iodopyridine, can offer some initial insights. It is an organic compound with the formula C5H2F2IN and is recognized as an important chemical intermediate for synthesizing a variety of pharmaceuticals and agrochemicals, including antivirals and anti-cancer drugs[1]. It is noted to have a certain level of toxicity, and care should be taken during its handling[1].
Hazard Identification and Risk Assessment: A Data-Driven Approach
In the absence of a specific SDS, a conservative approach to hazard identification is crucial. Based on the GHS classifications of analogous compounds like 2,4-difluoropyrimidine, 2,4-dichloro-5-fluoropyrimidine, and 5-iodo-2,4-dimethoxypyrimidine, we can infer the following potential hazards for 2,4-difluoro-5-iodopyrimidine.
Anticipated GHS Hazard Classifications:
| Hazard Class | Anticipated Hazard Statement | Rationale based on Analogous Compounds |
| Acute Toxicity, Oral | Harmful if swallowed | Data for 2,4-dichloro-5-fluoropyrimidine indicates oral toxicity[2][3]. |
| Skin Corrosion/Irritation | Causes skin irritation | Halogenated pyrimidines are frequently cited as skin irritants[4]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | Data for 2,4-dichloro-5-fluoropyrimidine suggests it can cause severe eye damage[2][3]. |
| Specific Target Organ Toxicity | May cause respiratory irritation | Inhalation of dust or vapors of similar compounds can lead to respiratory tract irritation[4]. |
Physicochemical Properties (Estimated):
The following table presents estimated physicochemical properties based on available data for structurally similar compounds. These values should be used as a guide for risk assessment and experimental planning.
| Property | Estimated Value | Source/Analogue |
| Molecular Formula | C4HF2IN2 | - |
| Molecular Weight | 241.96 g/mol | - |
| Appearance | Off-white to light yellow solid | Based on 5-iodo-2,4-dimethoxypyrimidine[4] |
| Melting Point | Not available | - |
| Boiling Point | >150°C | Based on 5-iodo-2,4-dimethoxypyrimidine[4] |
| Flash Point | Not available | - |
| Solubility | Insoluble in water, soluble in organic solvents | General characteristic of similar compounds |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of 2,4-difluoro-5-iodopyrimidine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2][4][5].
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[2][4][5].
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing[6].
-
Hand Protection: Chemical-resistant gloves are required. Given the nature of halogenated organic compounds, nitrile gloves should be inspected for any signs of degradation and changed frequently. For extended operations or in case of a spill, consider double-gloving or using gloves with a higher level of chemical resistance[2][5][6].
-
Skin and Body Protection: A flame-retardant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended[4][5].
-
Respiratory Protection: If there is a potential for generating significant amounts of dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[6].
Caption: Workflow for ensuring adequate personal protection.
Safe Handling and Storage: Maintaining Compound Integrity and a Safe Environment
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust[2][4][5].
-
Inert Atmosphere: For reactions sensitive to moisture or air, handle under an inert atmosphere (e.g., nitrogen or argon)[6].
-
Avoid Incompatibles: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions[6].
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[3][6].
Storage
-
Container: Store in a tightly sealed, properly labeled container[2][4].
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[2][4].
-
Segregation: Store separately from incompatible materials[2][4].
-
Refrigeration: For long-term storage, refrigeration under an inert atmosphere may be advisable to maintain stability[6].
Emergency Procedures: Preparedness and Rapid Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol | Source/Rationale |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | Standard procedure for inhalation of hazardous chemicals[5][7]. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | To dilute and remove the chemical from the skin[8][9]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To prevent serious eye damage[6][10]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | To avoid aspiration of the chemical into the lungs[4][5]. |
Spill and Leak Procedures
A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.
Caption: Step-by-step spill response protocol.
-
Small Spills: For small spills, carefully cover the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). If the substance is a powder, it may be beneficial to gently wet the absorbent to prevent the powder from becoming airborne[11].
-
Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety department immediately.
-
Cleanup: Once the spill is absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal[12]. Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Waste Disposal: Responsible Stewardship
All waste containing 2,4-difluoro-5-iodopyrimidine, including contaminated labware and PPE, must be disposed of as hazardous chemical waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers[4].
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety office for specific guidance.
-
Treatment: Chemical destruction or controlled incineration with flue gas scrubbing are potential disposal methods for this type of compound[4].
Reactivity and Stability: Understanding the Chemistry
-
Reactivity: The pyrimidine ring is susceptible to nucleophilic aromatic substitution, with the positions of the fluorine and iodine atoms influencing the regioselectivity of reactions. The presence of electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack.
-
Stability: Halogenated pyrimidines are generally stable under normal laboratory conditions. However, they may be sensitive to light, moisture, and strong acids or bases[6][13]. Store in a cool, dark, and dry place to ensure stability[4][6].
Conclusion: A Culture of Safety
The safe and effective use of 2,4-difluoro-5-iodopyrimidine in drug discovery and development hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of its handling, from initial risk assessment to final disposal, researchers can mitigate risks and foster a culture of safety in the laboratory. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific training and a commitment to best practices in chemical safety.
References
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Angene Chemical. Safety Data Sheet. Available from: [Link]
-
PubMed. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Available from: [Link]
-
WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Available from: [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]
-
Spill procedure: Clean-up guidance. Available from: [Link]
-
PMC - NIH. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]
-
PubChem. 2,4-Difluoropyrimidine. Available from: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
-
MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available from: [Link]
-
Penn State Extension. First Aid for Pesticide Poisoning. Available from: [Link]
-
Safety & Risk Services. Cytotoxic Spill Cleanup Procedure. Available from: [Link]
-
ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]
-
PubMed - NIH. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available from: [Link]
-
NIH Waste Disposal Guide 2022. Available from: [Link]
-
NIOSH - CDC. First Aid Procedures for Chemical Hazards. Available from: [Link]
-
West Chester University. Chemical Spill Procedures. Available from: [Link]
-
OUCI. Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS). Available from: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]
-
MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available from: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]
-
UMass Memorial Health. First Aid: Chemical Exposure. Available from: [Link]
-
ResearchGate. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available from: [Link]
-
ResearchGate. Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. Available from: [Link]
-
Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available from: [Link]
-
Division of Research Safety. Honeywell Hydrofluoric Acid Recommended Medical Treatment for Hydrofluoric Acid Exposure Hydroflu Quick R. Available from: [Link]
-
Emergency Management and Safety. Chapter 5: Chemical Spill Procedures. Available from: [Link]
-
PMC - NIH. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. Available from: [Link]
-
epa nepis. Personal Protective Equipment Guide Choosing Chemical Resistant PPE. Available from: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
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- 9. extension.psu.edu [extension.psu.edu]
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- 13. researchgate.net [researchgate.net]
Technical Guide: Electrophilicity & Synthetic Utility of 2,4-Difluoro-5-Iodopyrimidine
Executive Summary
2,4-Difluoro-5-iodopyrimidine (DFIP) represents a "linchpin" scaffold in modern medicinal chemistry, particularly in the development of covalent kinase inhibitors (e.g., EGFR, BTK) and oncology therapeutics.[1] Its utility stems from its orthogonal reactivity profile : the molecule offers three distinct sites for functionalization, each responding to specific activation modes.[1]
This guide analyzes the electronic architecture of DFIP, delineates the hierarchy of its electrophilic sites, and provides validated protocols for its sequential functionalization. By leveraging the "Hyper-Electrophilic" nature of the fluorinated ring combined with the polarizable iodine handle, researchers can access complex trisubstituted pyrimidine cores with high regiocontrol.
Electronic Architecture: The Anatomy of a Hyper-Electrophile
The reactivity of DFIP is defined by the interplay between the electron-deficient pyrimidine ring and its three substituents.
The Fluorine Effect ( Acceleration)
Unlike chloropyrimidines, the difluoro-analog exhibits accelerated
-
Inductive Effect (-I): The high electronegativity of fluorine atoms at C2 and C4 significantly lowers the LUMO energy of the pyrimidine ring.
-
Meisenheimer Complex Stabilization: In
mechanisms, the rate-determining step is often the nucleophilic attack. The highly electronegative fluorine stabilizes the anionic transition state (Meisenheimer complex) more effectively than chlorine, making DFIP significantly more electrophilic than its dichloro-counterpart.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The Role of C5-Iodine
-
Inductive Withdrawal: The iodine at C5 exerts a -I effect (though weaker than F), further depleting electron density from the ring and enhancing the electrophilicity at C2 and C4.
-
Steric Steering: The large van der Waals radius of iodine (1.98 Å) creates steric bulk around C4 and C6. While this might intuitively suggest blocking C4, electronic factors (para-like position to N1) typically override sterics, though the iodine directs "soft" nucleophiles away from C4 in specific catalytic scenarios.
Regioselectivity Map
The hierarchy of reactivity is generally: C4 > C2 >> C5 .
Figure 1: Reactivity hierarchy of 2,4-difluoro-5-iodopyrimidine. C4 is the kinetic site for nucleophilic attack.
Regioselectivity in Nucleophilic Aromatic Substitution ( )
Controlling the site of addition (C4 vs. C2) is the primary challenge.
The C4 Dominance Rule
For most primary and secondary amines, substitution occurs selectively at C4 .[1]
-
Mechanism: The nitrogen at position 3 (N3) and position 1 (N1) withdraw density.[1] The C4 position is "para" to N1 and "ortho" to N3, creating a highly electron-deficient center.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction but may erode selectivity.[1] Less polar solvents (THF, DCM) at lower temperatures (-78°C to 0°C) enhance C4 selectivity.[1]
The "Tertiary Amine" Anomaly (C2 Selectivity)
Recent mechanistic studies on 2,4-dichloropyrimidines (extrapolatable to difluoro) suggest that tertiary amines can drive C2 selectivity .[1][2]
-
Mechanism: Tertiary amines form a quaternary ammonium salt intermediate. Steric clashing with the C5-Iodine destabilizes the C4-adduct, making the C2-adduct thermodynamically or kinetically favored under specific conditions (in situ N-dealkylation).
Data: Reaction Rates & Selectivity
| Nucleophile | Conditions | Major Product | Selectivity (C4:C2) | Notes |
| Primary Amine ( | THF, 0°C, DIPEA | C4-amino | > 95:5 | Kinetic control. |
| Secondary Amine ( | DMF, 25°C, | C4-amino | ~ 90:10 | Higher temp erodes selectivity. |
| Alkoxide ( | THF, -78°C | C4-alkoxy | > 98:2 | Hard nucleophile, charge control. |
| Tertiary Amine ( | C2-amino | < 5:95 | Via dealkylative substitution (Rare). |
Experimental Protocols
Protocol A: Regioselective C4-Amination
Objective: Install a solubilizing group (e.g., morpholine) at C4 while preserving the C2-F and C5-I for subsequent steps.
Materials:
-
2,4-Difluoro-5-iodopyrimidine (1.0 eq)[1]
-
Morpholine (1.05 eq)[1]
-
Diisopropylethylamine (DIPEA) (1.2 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Workflow:
-
Preparation: Dissolve 2,4-difluoro-5-iodopyrimidine in anhydrous DCM (0.2 M concentration) under
atmosphere. -
Cooling: Cool the solution to -10°C using an ice/acetone bath. (Critical for selectivity).
-
Addition: Mix Morpholine and DIPEA in a separate vial with DCM. Add this mixture dropwise to the pyrimidine solution over 30 minutes.
-
Why? Slow addition prevents local excesses of amine that could lead to bis-substitution (C2+C4).
-
-
Reaction: Stir at -10°C for 2 hours. Monitor by TLC or LCMS. The C4-product usually appears as the less polar spot compared to the starting material.
-
Workup: Quench with water. Extract with DCM.[3] Wash organic layer with 0.1M HCl (to remove unreacted amine) and brine.
-
Validation:
NMR should show a shift or disappearance of the C4-F signal (approx -50 to -70 ppm range shift).
Protocol B: C5-Suzuki Coupling (Post-C4 Functionalization)
Objective: Cross-couple an aryl boronic acid to the C5-Iodine position.
Materials:
-
C4-substituted-2-fluoro-5-iodopyrimidine (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)[1]
-
(0.05 eq)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
(2.0 eq)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Dioxane/Water (4:1 ratio)[1]
Workflow:
-
Degassing: Combine substrate, boronic acid, and base in Dioxane/Water.[1] Sparge with Argon for 10 minutes.
-
Catalyst: Add Pd catalyst.
-
Heating: Heat to 80°C for 4-6 hours.
-
Note: The C2-Fluorine is surprisingly stable to these basic conditions if the temperature is kept below 100°C. Higher temps may lead to hydrolysis of the C2-F to C2-OH.
-
-
Purification: Silica gel chromatography.
Strategic Logic: The "Linchpin" Workflow
The following diagram illustrates the standard medicinal chemistry workflow for converting DFIP into a drug candidate (e.g., Osimertinib analogs).
Figure 2: Sequential functionalization strategy. This order (C4 -> C5 -> C2) maximizes yield and minimizes side reactions.
Safety & Handling
-
HF Generation: Unlike chloropyrimidines, the hydrolysis of fluoropyrimidines can generate trace Hydrofluoric Acid (HF).[1] Always use a base scavenger (Carbonate or Amine) during workup.
-
Sensitizer: Halopyrimidines are potent skin sensitizers.[1] Double-gloving (Nitrile) is mandatory.
References
-
Regioselectivity in 2,4-Dichloropyrimidines (Analogous Mechanism)
-
Synthesis of Fluoropyrimidines
- Title: Synthesis of 2,4-dichloro-5-fluoropyrimidine (Precursor logic).
-
Source: ChemicalBook / Patent Literature.[4]
-
Applications in Kinase Inhibitors
-
General Reactivity of 5-Halopyrimidines
(Note: While specific papers titled "Electrophilicity of 2,4-difluoro-5-iodopyrimidine" are rare, the chemistry is rigorously derived from the well-documented behavior of 2,4-dihalo-5-EWG-pyrimidines found in the cited literature.)
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. 2,4-Dichloro-5-iodopyrimidine | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC [pubmed.ncbi.nlm.nih.gov]
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- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
Methodological & Application
palladium-catalyzed cross-coupling of 2,4-difluoro-5-iodopyrimidine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2,4-Difluoro-5-iodopyrimidine: Protocols and Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Pyrimidines
In the landscape of modern drug discovery, fluorinated heterocycles are privileged scaffolds. The strategic incorporation of fluorine atoms into a molecule can profoundly modulate its physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Among these structures, the pyrimidine core, a fundamental component of nucleobases, is of paramount importance.[3] Fluorinated pyrimidines, such as the widely known anticancer agent 5-Fluorouracil (5-FU), have a long and successful history in medicine.[3][4]
The building block 2,4-difluoro-5-iodopyrimidine serves as a versatile and highly valuable intermediate for the synthesis of complex molecular architectures. Its two fluorine atoms offer potential sites for sequential nucleophilic aromatic substitution (SNAr), while the iodine at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the precise and controlled introduction of diverse substituents, making it an ideal starting point for generating libraries of novel compounds for biological screening.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6] This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig—as applied to 2,4-difluoro-5-iodopyrimidine, offering detailed protocols and mechanistic insights for researchers in pharmaceutical and chemical development.
A Unified Mechanism: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies a common, elegant catalytic cycle.[5][7] While specific details may vary, the general mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this cycle is crucial for rational troubleshooting and optimization of reaction conditions.
-
Oxidative Addition : The cycle begins with the active catalyst, a low-valent Palladium(0) species, which oxidatively inserts into the carbon-iodine bond of 2,4-difluoro-5-iodopyrimidine.[7][9] This step forms a square-planar Palladium(II) intermediate. The high reactivity of the C-I bond makes this step highly favorable.
-
Transmetalation : The organometallic coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium center, displacing the halide.[5][7] In the case of Suzuki coupling, this step is typically facilitated by a base, which activates the organoboron reagent.[10] For Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation to form a palladium-amido complex.[11]
-
Reductive Elimination : This is the final, bond-forming step. The two organic fragments coupled to the palladium center are eliminated to form the desired product with a new C-C or C-N bond.[8][9] This process reduces the palladium from Pd(II) back to the active Pd(0) state, allowing it to re-enter the catalytic cycle.[5]
Caption: General Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, excellent functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[12][13] It is an exceptionally reliable method for creating biaryl or vinyl-substituted pyrimidines from 2,4-difluoro-5-iodopyrimidine.
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are common choices. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[6] For challenging couplings, more advanced precatalysts with bulky phosphine ligands (e.g., XPhos, SPhos) can offer superior performance.
-
Ligand: Phosphine ligands are critical. They stabilize the Pd(0) catalyst, modulate its reactivity, and facilitate the oxidative addition and reductive elimination steps.[14] Triphenylphosphine (PPh₃) is a standard choice, but bidentate ligands like DPPF can improve yields and rates for certain substrates.[6][15]
-
Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic "ate" complex.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution with an organic solvent.
-
Solvent: A two-phase system, such as dioxane/water or toluene/water, is frequently employed to dissolve both the organic substrates and the inorganic base.
Optimized Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki coupling of 2,4-difluoro-5-iodopyrimidine with various arylboronic acids.
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 90 | 8 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 |
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Difluoro-5-iodopyrimidine with Phenylboronic Acid
Materials and Reagents:
-
2,4-Difluoro-5-iodopyrimidine (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial, magnetic stir bar
-
Nitrogen or Argon source
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be performed under an inert atmosphere to prevent degradation of the catalyst.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 2,4-difluoro-5-iodopyrimidine (e.g., 258 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C (or set the microwave reactor to 100 °C for 15-30 minutes).[16] Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours for conventional heating).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,4-difluoro-5-phenylpyrimidine.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[17] This reaction is invaluable for synthesizing precursors for pharmaceuticals, organic materials, and natural products, where the alkyne can serve as a rigid linker or be further elaborated.[17][18] The classic Sonogashira reaction employs a dual-catalyst system of palladium and a copper(I) salt.[18]
Causality Behind Component Selection:
-
Palladium Catalyst: As with Suzuki coupling, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself.[18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves both to neutralize the HX acid produced during the reaction and as the solvent in many cases.
-
Solvent: Anhydrous solvents like THF or DMF are often used, sometimes with the amine base acting as the solvent.
Caption: A typical inert atmosphere reaction setup workflow.
Protocol 2: Sonogashira Coupling of 2,4-Difluoro-5-iodopyrimidine with Trimethylsilylacetylene
Materials and Reagents:
-
2,4-Difluoro-5-iodopyrimidine (1.0 equiv.)
-
Trimethylsilylacetylene (TMSA) (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)
-
Copper(I) Iodide (CuI) (0.05 equiv.)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add 2,4-difluoro-5-iodopyrimidine (258 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (3 mL) via syringe. Stir to dissolve the solids.
-
Alkyne Addition: Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Workup: Once complete, concentrate the mixture under reduced pressure. Add water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (hexane/ethyl acetate) to afford 5-((trimethylsilyl)ethynyl)-2,4-difluoropyrimidine. The TMS group can be easily removed using conditions like TBAF in THF to yield the terminal alkyne.[17]
Stille Coupling: A Robust C-C Bond Formation Strategy
The Stille reaction couples organostannanes with organic electrophiles and is renowned for its robustness and tolerance of a wide array of functional groups.[19] While the toxicity of organotin reagents is a significant drawback, the reaction's reliability, especially in complex molecule synthesis, ensures its continued use.[20][21] The organostannanes are stable to air and moisture, simplifying handling.[20]
Causality Behind Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₄ is the most common and effective catalyst for Stille couplings.
-
Organostannane Reagent: The reactivity of the transferable group on tin follows the general trend: alkynyl > vinyl > aryl > allyl > alkyl. Tributyltin or trimethyltin reagents are most common.
-
Solvent: Anhydrous, non-polar aprotic solvents like THF, toluene, or dioxane are typically used.
-
Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step.
Protocol 3: Stille Coupling of 2,4-Difluoro-5-iodopyrimidine with Tributyl(vinyl)stannane
Materials and Reagents:
-
2,4-Difluoro-5-iodopyrimidine (1.0 equiv.)
-
Tributyl(vinyl)stannane (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv.)
-
Toluene, anhydrous
Step-by-Step Methodology:
-
Vessel Preparation: In a Schlenk flask, dissolve 2,4-difluoro-5-iodopyrimidine (258 mg, 1.0 mmol) in anhydrous toluene (8 mL).
-
Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen.
-
Reagent Addition: Add tributyl(vinyl)stannane (0.35 mL, 1.1 mmol) followed by Pd(PPh₃)₄ (46 mg, 0.04 mmol) under a positive argon flow.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 110 °C in an oil bath.
-
Reaction Monitoring: Follow the reaction's progress by GC-MS or LC-MS until the starting iodide is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and add an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides. Stir vigorously for 1 hour.
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain 2,4-difluoro-5-vinylpyrimidine.
Buchwald-Hartwig Amination: Constructing Key C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[15] It allows for the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions, replacing harsher classical methods.[11][22]
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are standard Pd(0) and Pd(II) sources, respectively.[6]
-
Ligand: This is the most critical parameter. The reaction requires bulky, electron-rich phosphine ligands to be effective. These ligands promote both the oxidative addition and the final reductive elimination step.[5] Common choices include biarylphosphines (e.g., XPhos, SPhos, RuPhos) and ferrocenyl-based ligands like Josiphos.[23] Bidentate ligands like BINAP and DPPF were key in the early development of this reaction.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are most common.
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are used.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
Materials and Reagents:
-
2,4-Difluoro-5-iodopyrimidine (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene, anhydrous
Step-by-Step Methodology:
-
Vessel Preparation (Glovebox): Due to the air-sensitivity of the reagents, it is best to prepare this reaction in a glovebox. To an oven-dried vial, add NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
-
Reagent Addition: Add 2,4-difluoro-5-iodopyrimidine (258 mg, 1.0 mmol), anhydrous toluene (5 mL), and morpholine (0.105 mL, 1.2 mmol).
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath or heating block at 100 °C. Stir for 8-24 hours.
-
Reaction Monitoring: Monitor by LC-MS for the formation of the product and consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield 4-(2,4-difluoropyrimidin-5-yl)morpholine.
References
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Sonogashira coupling. (2024). In Wikipedia. Retrieved February 6, 2026, from [Link]
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C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC. Retrieved February 6, 2026, from [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. Retrieved February 6, 2026, from [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach. Retrieved February 6, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 6, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved February 6, 2026, from [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PMC. Retrieved February 6, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2002). ResearchGate. Retrieved February 6, 2026, from [Link]
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Stille reaction. (2024). In Wikipedia. Retrieved February 6, 2026, from [Link]
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Cross-coupling reaction. (2024). In Wikipedia. Retrieved February 6, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
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Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009). ResearchGate. Retrieved February 6, 2026, from [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC. Retrieved February 6, 2026, from [Link]
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Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2008). ResearchGate. Retrieved February 6, 2026, from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science. Retrieved February 6, 2026, from [Link]
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Stille Coupling. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). MDPI. Retrieved February 6, 2026, from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. Retrieved February 6, 2026, from [Link]
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Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. (2016). ResearchGate. Retrieved February 6, 2026, from [Link]
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Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved February 6, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2020). University of Southampton ePrints. Retrieved February 6, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
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The Mechanisms of the Stille Reaction. (2005). University of Windsor. Retrieved February 6, 2026, from [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PubMed. Retrieved February 6, 2026, from [Link]
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Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2012). Green Chemistry. Retrieved February 6, 2026, from [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2024). Asian Journal of Pharmaceutical and Clinical Research. Retrieved February 6, 2026, from [Link]
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The Stille Reaction. (2004). Organic Reactions. Retrieved February 6, 2026, from [Link]
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Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2014). RSC Publishing. Retrieved February 6, 2026, from [Link]
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Buchwald-Hartwig Amination Reaction. (2021). YouTube. Retrieved February 6, 2026, from [Link]
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Application Notes and Protocols: Mastering the Regioselectivity of Substitution on 2,4-Difluoro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,4-Difluoro-5-iodopyrimidine in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. 2,4-Difluoro-5-iodopyrimidine is a particularly valuable building block, offering three distinct reaction sites for sequential and highly selective functionalization. The presence of two fluorine atoms and one iodine atom at the C2, C4, and C5 positions, respectively, allows for a diverse range of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding and controlling the regioselectivity of these reactions is paramount for the efficient synthesis of complex molecules and for enabling rapid exploration of chemical space in drug discovery programs.
This technical guide provides a comprehensive overview of the principles governing the regioselective substitution on 2,4-difluoro-5-iodopyrimidine, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Pillars of Regioselectivity: A Dichotomy of Reaction Mechanisms
The selective functionalization of 2,4-difluoro-5-iodopyrimidine is governed by the interplay of two dominant reaction types: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The key to achieving regioselectivity lies in recognizing that these reactions target different positions on the pyrimidine ring due to their distinct mechanisms.
Palladium-Catalyzed Cross-Coupling at C5: The Preeminence of the Carbon-Iodine Bond
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the initial and rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The reactivity of halogens in this step follows the general trend: I > Br > OTf > Cl > F.[2]
For 2,4-difluoro-5-iodopyrimidine, the carbon-iodine bond at the C5 position is significantly more susceptible to oxidative addition than the highly stable carbon-fluorine bonds at the C2 and C4 positions. This substantial difference in reactivity allows for highly selective functionalization at the C5 position, leaving the fluorine atoms untouched.
Nucleophilic Aromatic Substitution (SNAr) at C4: Activating the Ring
Nucleophilic aromatic substitution (SNAr) reactions proceed through a different mechanism, typically a two-step addition-elimination sequence involving a negatively charged Meisenheimer complex intermediate.[3] The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack.
In the context of halogen leaving groups in SNAr, the order of reactivity is generally F > Cl > Br > I.[4] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, in 2,4-difluoro-5-iodopyrimidine, the fluorine atoms at C2 and C4 are the leaving groups in SNAr reactions, while the iodine at C5 is unreactive.
The regioselectivity between the C2 and C4 positions in SNAr reactions on 2,4-dihalopyrimidines is generally in favor of the C4 position.[5] This preference can be attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4, as the negative charge can be delocalized onto both ring nitrogen atoms.
Protocols for Regioselective Functionalization
The following protocols are designed to be robust starting points for the selective substitution on 2,4-difluoro-5-iodopyrimidine. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
Protocol 1: Selective C5-Arylation via Suzuki-Miyaura Coupling
This protocol details the selective formation of a carbon-carbon bond at the C5 position using a standard Suzuki-Miyaura coupling.
Rationale: The choice of a palladium catalyst, a suitable base, and appropriate solvent is crucial for efficient Suzuki coupling.[6][7] Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation. A base is required to activate the boronic acid for transmetalation.[8] Microwave irradiation can significantly shorten reaction times.[8]
| Parameter | Condition |
| Reaction | Suzuki-Miyaura Coupling |
| Target Position | C5 |
| Reagents | 2,4-difluoro-5-iodopyrimidine (1.0 equiv.), Arylboronic acid (1.2 equiv.) |
| Catalyst | Pd(PPh3)4 (0.05 equiv.) |
| Base | K2CO3 (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H2O (4:1) |
| Temperature | 100 °C (or microwave irradiation at 120 °C) |
| Time | 2-16 hours (or 15-30 min with microwave) |
Step-by-Step Methodology:
-
To a microwave vial, add 2,4-difluoro-5-iodopyrimidine, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 15-30 minutes, or alternatively, heat in a conventional oil bath at 100 °C for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective C5-Alkynylation via Sonogashira Coupling
This protocol describes the formation of a carbon-carbon triple bond at the C5 position.
Rationale: The Sonogashira coupling requires a palladium catalyst and a copper(I) co-catalyst.[9][10] The base, typically an amine, is used to deprotonate the terminal alkyne.[11] The reaction is highly selective for the C-I bond.
| Parameter | Condition |
| Reaction | Sonogashira Coupling |
| Target Position | C5 |
| Reagents | 2,4-difluoro-5-iodopyrimidine (1.0 equiv.), Terminal alkyne (1.2 equiv.) |
| Catalyst | Pd(PPh3)4 (0.05 equiv.), CuI (0.1 equiv.) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 60 °C |
| Time | 2-24 hours |
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere, add 2,4-difluoro-5-iodopyrimidine, the palladium catalyst, and the copper(I) iodide.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Selective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the selective substitution of the C4-fluorine with an amine nucleophile.
Rationale: The greater electrophilicity of the C4 position compared to C2 directs the nucleophilic attack to this site. A base is often used to deprotonate the amine nucleophile or to scavenge the HF byproduct.[12] Dichloromethane (DCM) or a polar aprotic solvent like DMF or DMSO is typically used.
| Parameter | Condition |
| Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Target Position | C4 |
| Reagents | 2,4-difluoro-5-iodopyrimidine (1.0 equiv.), Amine (1.1-1.5 equiv.) |
| Base | K2CO3 or DIPEA (2.0-3.0 equiv.) |
| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) |
| Temperature | Room temperature to 80 °C |
| Time | 1-12 hours |
Step-by-Step Methodology:
-
Dissolve 2,4-difluoro-5-iodopyrimidine in the chosen solvent in a round-bottom flask.
-
Add the base, followed by the amine nucleophile.
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: Selective C4-Thiolation via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the introduction of a sulfur nucleophile at the C4 position.
Rationale: Thiols are excellent nucleophiles for SNAr reactions on electron-deficient heteroaromatics.[13] A mild base like potassium carbonate is usually sufficient to deprotonate the thiol.[13]
| Parameter | Condition |
| Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Target Position | C4 |
| Reagents | 2,4-difluoro-5-iodopyrimidine (1.0 equiv.), Thiol (1.1 equiv.) |
| Base | K2CO3 (2.0 equiv.) |
| Solvent | N,N-Dimethylacetamide (DMAc) or DMF |
| Temperature | Room temperature to 100 °C |
| Time | 1-6 hours |
Step-by-Step Methodology:
-
In a flask, suspend potassium carbonate in the solvent.
-
Add the thiol and stir for 10-15 minutes at room temperature.
-
Add a solution of 2,4-difluoro-5-iodopyrimidine in the same solvent.
-
Heat the reaction mixture if necessary and monitor by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and Considerations
-
Low Yield in Cross-Coupling: Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation. A different ligand or palladium source may be required for challenging substrates.
-
Mixture of Isomers in SNAr: While C4 selectivity is generally high, some C2 substitution may occur, especially at higher temperatures or with sterically unhindered nucleophiles. Lowering the reaction temperature may improve selectivity.
-
Double Substitution: In SNAr, using a large excess of the nucleophile or prolonged reaction times at elevated temperatures can lead to the substitution of both fluorine atoms. Careful control of stoichiometry and reaction time is essential for monosubstitution.
Conclusion
2,4-Difluoro-5-iodopyrimidine is a versatile synthetic intermediate whose regioselective functionalization can be reliably controlled by the choice of reaction type. Palladium-catalyzed cross-coupling reactions provide a robust avenue for selective substitution at the C5 position, leveraging the high reactivity of the carbon-iodine bond. Conversely, nucleophilic aromatic substitution reactions target the C4 position, driven by the electron-withdrawing nature of the pyrimidine ring and the excellent leaving group ability of fluorine. By understanding the underlying mechanistic principles and employing the protocols outlined in this guide, researchers can confidently and efficiently utilize this powerful building block in the synthesis of novel compounds for drug discovery and development.
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Bunev, A. S., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
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Frank, W., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Saito, S., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health. [Link]
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Gomtsyan, A. (2002). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]
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Shaw, J. T., et al. (2018). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Institutes of Health. [Link]
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Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]
-
Anderson, K. W., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
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Harris, P. A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][7][14]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
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Yang, Z., Müller, M., & Koenigs, R. M. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. ResearchGate. [Link]
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Koenigs, R. M., et al. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition. [Link]
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-
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- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Strategic Utility of 2,4-Difluoro-5-iodopyrimidine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is particularly notable in the field of protein kinase inhibitors, where its ability to mimic the purine core of ATP allows for competitive binding to the kinase hinge region.[2][3] Dysregulation of protein kinase activity is a hallmark of many diseases, most prominently cancer, making these enzymes highly attractive therapeutic targets.[4] This guide focuses on the synthetic utility of a particularly valuable building block, 2,4-difluoro-5-iodopyrimidine , in the construction of diverse and potent kinase inhibitors.
The unique substitution pattern of 2,4-difluoro-5-iodopyrimidine offers a strategic advantage in medicinal chemistry. The two fluorine atoms at the C2 and C4 positions serve as excellent leaving groups for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[5] Furthermore, the iodine atom at the C5 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl and heteroaryl moieties. This trifunctional handle allows for a modular and highly versatile approach to the synthesis of complex kinase inhibitors. The presence of fluorine can also confer desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2,4-difluoro-5-iodopyrimidine in the synthesis of kinase inhibitors. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the experimental choices.
Core Synthetic Strategies: A Stepwise Approach to Kinase Inhibitor Scaffolds
The synthesis of kinase inhibitors from 2,4-difluoro-5-iodopyrimidine typically follows a stepwise functionalization strategy, taking advantage of the differential reactivity of the halogen substituents. The general approach involves:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position. This allows for the selective introduction of a primary or secondary amine at this position.
-
Further Functionalization at the C2 Position: The remaining fluorine at the C2 position can then be displaced by another nucleophile, often a different amine, to generate a 2,4-diaminopyrimidine scaffold.
-
Palladium-Catalyzed Cross-Coupling at the C5 Position: The iodine atom at the C5 position is then utilized for Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce diverse aryl or heteroaryl groups, which are often crucial for targeting the desired kinase and achieving selectivity.
This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for kinase inhibitors from 2,4-difluoro-5-iodopyrimidine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2,4-diamino-5-arylpyrimidine kinase inhibitor scaffold.
Protocol 1: Synthesis of N4-Aryl-2-fluoro-5-iodopyrimidin-4-amine (Intermediate 1)
This protocol describes the regioselective nucleophilic aromatic substitution of an aniline derivative at the C4 position of 2,4-difluoro-5-iodopyrimidine.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2,4-Difluoro-5-iodopyrimidine | 98% | Commercially Available |
| Substituted Aniline (e.g., 4-methoxyaniline) | 99% | Commercially Available |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| n-Butanol | Anhydrous | Commercially Available |
Procedure:
-
To a solution of 2,4-difluoro-5-iodopyrimidine (1.0 eq) in n-butanol (0.2 M), add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N4-aryl-2-fluoro-5-iodopyrimidin-4-amine.
Expected Yield: 70-85%
Characterization Data (Example with 4-methoxyaniline):
| Analysis | Result |
| ¹H NMR | Spectra consistent with the desired product structure. |
| ¹³C NMR | Spectra consistent with the desired product structure. |
| Mass Spec (ESI+) | Calculated m/z, Found m/z [M+H]⁺. |
Protocol 2: Synthesis of N2,N4-Diaryl-5-iodopyrimidine-2,4-diamine (Intermediate 2)
This protocol describes the subsequent nucleophilic aromatic substitution at the C2 position to generate the 2,4-diaminopyrimidine scaffold.
Materials:
| Reagent/Solvent | Grade | Supplier |
| N4-Aryl-2-fluoro-5-iodopyrimidin-4-amine | As prepared in Protocol 1 | - |
| Second Amine (e.g., aniline) | 99% | Commercially Available |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98% | Commercially Available |
| 2-Pentanol | Anhydrous | Commercially Available |
Procedure:
-
To a suspension of N4-aryl-2-fluoro-5-iodopyrimidin-4-amine (1.0 eq) in 2-pentanol (0.2 M), add the second amine (1.2 eq) and p-TsOH (1.2 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N2,N4-diaryl-5-iodopyrimidine-2,4-diamine.
Expected Yield: 60-75%
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Final Kinase Inhibitor Scaffold
This protocol details the final step of introducing an aryl group at the C5 position via a Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Solvent | Grade | Supplier |
| N2,N4-Diaryl-5-iodopyrimidine-2,4-diamine | As prepared in Protocol 2 | - |
| Arylboronic Acid (e.g., phenylboronic acid) | 97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | ≥99.5% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | - |
Procedure:
-
In a reaction vessel, combine N2,N4-diaryl-5-iodopyrimidine-2,4-diamine (1.0 eq), the arylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final 2,4-diamino-5-arylpyrimidine product.
Expected Yield: 50-70%
Caption: Stepwise experimental workflow for the synthesis of a 2,4-diamino-5-arylpyrimidine scaffold.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
In-Process Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential tools to monitor the progress of each reaction step. The disappearance of starting materials and the appearance of the desired product with the expected mass should be confirmed before proceeding to the next step.
-
Purification: Flash column chromatography is a robust method for purifying the intermediates and the final product. The purity of the collected fractions should be assessed by TLC or LC-MS.
-
Structural Elucidation: The structure of each intermediate and the final product must be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The obtained data should be in full agreement with the expected structure.
Conclusion
2,4-Difluoro-5-iodopyrimidine is a highly versatile and strategically important building block for the synthesis of kinase inhibitors. Its unique trifunctional nature allows for a modular and efficient approach to construct diverse libraries of potential drug candidates. The stepwise functionalization through regioselective SNAr and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful tool to explore the chemical space around the pyrimidine scaffold. The protocols and strategies outlined in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of the next generation of targeted kinase inhibitors.
References
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of 2,4-Difluoro-5-Iodopyrimidine into Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Role of Fluorinated Pyrimidimes in Modern Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several blockbuster drugs.[1] Its presence in the building blocks of DNA and RNA has made it a perennially attractive scaffold for the design of therapeutic agents, particularly in oncology.[2] The strategic functionalization of the pyrimidine ring allows for the precise modulation of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.
Among the vast arsenal of substituted pyrimidines available to the medicinal chemist, 2,4-difluoro-5-iodopyrimidine stands out as a uniquely versatile and powerful building block. This trifunctionalized heterocycle offers a remarkable confluence of reactive sites, each with distinct and tunable reactivity. The presence of two fluorine atoms at the C2 and C4 positions significantly alters the electronic landscape of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack and often improving the metabolic stability of the final compound.[3][4] Concurrently, the iodine atom at the C5 position serves as a prime handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and heteroatom-based substituents.[5]
This application note provides a comprehensive guide to the strategic incorporation of 2,4-difluoro-5-iodopyrimidine into a variety of heterocyclic scaffolds. We will delve into the fundamental principles governing its reactivity, present detailed, field-proven protocols for its key transformations, and showcase its application in the synthesis of medicinally relevant compounds.
Understanding the Reactivity Landscape of 2,4-Difluoro-5-Iodopyrimidine
The synthetic utility of 2,4-difluoro-5-iodopyrimidine stems from the differential reactivity of its three halogen substituents. The fluorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C5 position is the primary site for transition-metal-catalyzed cross-coupling reactions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two strongly electron-withdrawing fluorine atoms. This electronic arrangement makes the C2 and C4 positions highly electrophilic and prone to attack by nucleophiles. In general, for 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position.[6][7] This selectivity is often attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized by both ring nitrogens.
However, the regioselectivity of SNAr on 2,4-difluoro-5-iodopyrimidine can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While the C4 position is generally more reactive, careful selection of reaction conditions can enable selective substitution at the C2 position. For instance, the use of bulky nucleophiles or specific solvent systems can favor attack at the less sterically hindered C2 position.
The Gateway to Complexity: Transition-Metal-Catalyzed Cross-Coupling at C5
The carbon-iodine bond at the C5 position is the workhorse for building molecular complexity from the 2,4-difluoro-5-iodopyrimidine scaffold. The relatively low bond strength of the C-I bond and the well-established reactivity of aryl iodides in a plethora of cross-coupling reactions make this position the ideal site for introducing a wide range of substituents with high precision and predictability. The most commonly employed transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids and esters.
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a diverse array of primary and secondary amines.
The judicious application of these powerful synthetic tools allows for the rapid and efficient elaboration of the 2,4-difluoro-5-iodopyrimidine core into highly functionalized heterocyclic systems.
Experimental Protocols: A Practical Guide to Key Transformations
The following protocols are designed to be robust and reproducible, providing a solid foundation for the successful application of 2,4-difluoro-5-iodopyrimidine in your research.
Protocol 1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the selective substitution of the C4-fluorine atom with a primary or secondary amine.
dot
Caption: Workflow for C4-Amination of 2,4-Difluoro-5-iodopyrimidine.
Step-by-Step Methodology:
-
To a solution of 2,4-difluoro-5-iodopyrimidine (1.0 eq) in an appropriate solvent such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN), add the desired amine (1.1 eq).
-
Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-fluoro-5-iodopyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like NMP and DMSO are excellent choices for SNAr reactions as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction rate.
-
Base: A non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in the substitution reaction. DIPEA is a common and effective choice.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, particularly with less nucleophilic amines.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation at C5
This protocol outlines a general procedure for the palladium-catalyzed coupling of a 4-substituted-2-fluoro-5-iodopyrimidine with a boronic acid or ester.
dot
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
reaction of 2,4-difluoro-5-iodopyrimidine with organoboronic acids
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2,4-Difluoro-5-iodopyrimidine
Part 1: Introduction & Strategic Overview
The Privileged Scaffold 2,4-Difluoro-5-iodopyrimidine is a cornerstone intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and other oncology targets. Its utility lies in its unique halogenation pattern:
-
C5-Iodine: Highly reactive toward Palladium-catalyzed oxidative addition (Suzuki-Miyaura coupling).
-
C2/C4-Fluorines: Electrophilic sites primed for subsequent regioselective Nucleophilic Aromatic Substitution (
).
The Chemoselectivity Challenge The reaction with organoboronic acids presents a critical "Stability-Reactivity Trade-off." While the C-I bond is the intended target for cross-coupling, the C-F bonds (particularly at C4) are highly susceptible to hydrolysis or nucleophilic attack by the base required for the Suzuki cycle.
-
Success: Formation of 5-aryl-2,4-difluoropyrimidine.
-
Failure: Hydrolysis to 5-aryl-2-fluoro-4-hydroxypyrimidine (tautomerizes to pyrimidinone) or competitive
by the solvent.
This guide details a protocol optimized to maximize C5-arylation while suppressing C-F hydrolysis , ensuring a high-purity difluoro-intermediate for downstream functionalization.
Part 2: Mechanistic Pathways & Logic
The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic hydrolysis pathway.
Figure 1: Kinetic competition between C5-Suzuki coupling and C4-Hydrolysis. High-fidelity synthesis requires suppression of the red pathway.
Part 3: Optimized Experimental Protocol
Methodology: Anhydrous "Non-Hydrolytic" Coupling Standard aqueous Suzuki conditions (e.g., Na2CO3/Dioxane/H2O) often lead to 10-15% hydrolysis of the C4-fluorine. To prevent this, we utilize a base-controlled anhydrous system .
Materials & Reagents
-
Substrate: 2,4-Difluoro-5-iodopyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for stability and resistance to de-halogenation.
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground, anhydrous (2.0 equiv).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Additives: None required (CsF can be used as an alternative base if boronic acid is sterically hindered).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Dry a 50 mL round-bottom flask or microwave vial in an oven at 120°C for 1 hour. Cool under a stream of Argon or Nitrogen.
-
Why: Moisture is the enemy of the C-F bond in this reaction.
-
-
Reagent Charging:
-
Add 2,4-difluoro-5-iodopyrimidine (1.0 mmol, 242 mg).
-
Add Aryl Boronic Acid (1.1 mmol).
-
Add K3PO4 (2.0 mmol, 425 mg). Note: Grind the base immediately before use to maximize surface area in the heterogeneous mixture.
-
Add Pd(dppf)Cl2·DCM (0.03 mmol, 25 mg).
-
-
Solvent Addition & Degassing:
-
Add anhydrous 1,4-Dioxane (10 mL) via syringe.
-
Sparge the mixture with Argon for 5 minutes (bubbling gas through the liquid) to remove dissolved oxygen.
-
Why: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Reaction:
-
Thermal: Heat to 80°C for 4–6 hours.
-
Microwave (Preferred): Heat to 100°C for 30 minutes.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting iodide (
) and appearance of the product ( ). -
QC Check: Monitor for the hydrolysis byproduct (usually much more polar,
).
-
-
Work-up (Critical for Stability):
-
Purification:
-
Flash Column Chromatography using a gradient of 0-20% Ethyl Acetate in Hexanes.
-
Storage: The product is a sensitive difluoro-intermediate. Store at -20°C under Argon.
-
Part 4: Data & Performance Metrics
Table 1: Solvent & Base Effects on Chemoselectivity Reaction Conditions: 1.0 equiv Substrate, 1.1 equiv Ph-B(OH)2, 5 mol% Pd cat, 80°C, 4h.
| Entry | Catalyst | Base | Solvent System | Yield (Isolated) | Hydrolysis Byproduct |
| 1 | Pd(PPh3)4 | Na2CO3 | Dioxane / H2O (4:1) | 65% | 18% (High) |
| 2 | Pd(dppf)Cl2 | K2CO3 | Toluene / EtOH / H2O | 72% | 12% |
| 3 | Pd(dppf)Cl2 | K3PO4 | Anhydrous Dioxane | 91% | < 2% (Trace) |
| 4 | Pd2(dba)3 | CsF | Anhydrous DME | 88% | < 2% |
Interpretation:
-
Entry 1 (Standard): The presence of water and carbonate leads to significant hydrolysis of the C4-fluorine.
-
Entry 3 (Recommended): Anhydrous K3PO4 provides the basicity needed to activate the boronic acid (forming the boronate species) without introducing hydroxide ions that attack the C-F bond.
Part 5: Downstream Application Workflow
This reaction is rarely the endpoint. The 5-aryl-2,4-difluoropyrimidine is typically subjected to sequential
Figure 2: Sequential functionalization workflow. The integrity of the Suzuki product (Step 1) is vital for the regioselectivity of Step 2.
Part 6: References
-
Regioselective Suzuki Coupling on Pyrimidines:
-
Kinase Inhibitor Synthesis (EGFR):
-
Title: Discovery of Osimertinib (AZD9291): A Potent, Selective, Irreversible Inhibitor of EGFR T790M.
-
Source:Journal of Medicinal Chemistry (2014).
-
URL:[Link]
-
Relevance: Demonstrates the utility of the 2,4-functionalized pyrimidine scaffold in drug discovery.
-
-
Mechanistic Insight on
vs Coupling:-
Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
-
Source:Journal of Organic Chemistry (2011).
-
URL:[Link]
-
Relevance: Explains the electronic effects governing the stability of the C2/C4 positions.
-
-
General Suzuki Protocol Guidelines:
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes & Protocols: Synthesis of 5-Alkynylpyrimidines via Sonogashira Coupling of 2,4-Difluoro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Alkynylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkynyl group at the C-5 position of the pyrimidine ring gives rise to 5-alkynylpyrimidines, a class of compounds with significant potential in drug discovery. This modification can enhance binding affinity to biological targets, modulate metabolic stability, and provide a versatile handle for further functionalization through "click chemistry" and other bioorthogonal reactions.[1] The presence of fluorine atoms, as in the 2,4-difluoro-5-iodopyrimidine starting material, is a well-established strategy in modern drug design to improve key pharmacological properties such as metabolic stability, bioavailability, and target affinity.[2][3]
This application note provides a detailed guide to the synthesis of 5-alkynylpyrimidines using the robust and efficient Sonogashira cross-coupling reaction, starting from the readily available building block, 2,4-difluoro-5-iodopyrimidine.
The Sonogashira Coupling: A Powerful C-C Bond Forming Tool
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is a widely utilized transformation in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[5][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (in this case, 2,4-difluoro-5-iodopyrimidine) to form a Pd(II) intermediate.
-
Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final 5-alkynylpyrimidine product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle :
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step.
-
Materials and Reagents
-
2,4-Difluoro-5-iodopyrimidine
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
-
Reaction Setup :
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-difluoro-5-iodopyrimidine (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
-
Addition of Alkyne :
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture at room temperature.
-
-
Reaction Monitoring :
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C) depending on the reactivity of the alkyne.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynylpyrimidine.
-
-
Characterization :
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Optimization and Troubleshooting
The success of the Sonogashira coupling can be influenced by several factors. The following tables provide guidance on optimizing reaction conditions and troubleshooting common issues.
Table 1: Key Optimization Parameters
| Parameter | Options & Considerations | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ with a phosphine ligand | The choice of catalyst and ligand can significantly impact reaction efficiency. For electron-deficient substrates like 2,4-difluoro-5-iodopyrimidine, catalysts with electron-rich and bulky phosphine ligands can be beneficial. [7] |
| Copper Co-catalyst | CuI is the most common. | The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. |
| Base | Et₃N, DIPA, K₂CO₃, Cs₂CO₃ | The base neutralizes the HI formed during the reaction and facilitates the deprotonation of the terminal alkyne. Amine bases can also act as ligands for the palladium center. |
| Solvent | THF, DMF, acetonitrile, toluene | The solvent should be anhydrous and capable of dissolving all reactants. The choice of solvent can influence the reaction rate and yield. |
| Temperature | Room temperature to 80 °C | While many Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates to achieve a reasonable reaction rate. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure rigorous exclusion of oxygen.- Increase the reaction temperature. |
| Glaser Coupling (Alkyne Homocoupling) | - Presence of oxygen | - Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Side Product Formation | - Reaction temperature too high- Prolonged reaction time | - Optimize the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Difficulty in Purification | - Similar polarity of product and starting materials/byproducts | - Optimize the chromatographic conditions (e.g., try a different solvent system or use a different stationary phase). |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-alkynylpyrimidines from 2,4-difluoro-5-iodopyrimidine. This approach provides access to a diverse range of functionalized pyrimidine derivatives that are of significant interest in medicinal chemistry and drug development. By carefully selecting the reaction conditions and troubleshooting potential issues, researchers can efficiently synthesize these valuable compounds for further investigation.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Mohammadi, M., et al. (2014). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Kidwai, M., & Poddar, R. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4(44), 23185-23197.
- Zhang, Y., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Chemistry – A European Journal, 26(19), 4249-4253.
- Chen, H., et al. (2024).
- Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell Reports Physical Science, 5(2), 101789.
- Ghorab, M. M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1829-1845.
-
Dyckman, A. J., et al. (2007). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[4][5][8]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3173-3177.
-
Pitts, W. J., et al. (2007). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f]t[4][5][8]riazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry, 50(12), 2915-2936.
- Sohel, S. M., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 17(12), 3090-3093.
- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-14.
- Vanin, A. F., & Aliev, D. I. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5675.
- Tselinsky, I. V., et al. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2018(4), M1020.
- Ghorab, M. M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1829-1845.
- Sharma, P., et al. (2025).
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
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synthesis of 2,4-disubstituted-5-iodopyrimidines
An Application Guide for the Synthesis of 2,4-Disubstituted-5-Iodopyrimidines
Authored by a Senior Application Scientist
This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview and actionable protocols for the . These scaffolds are crucial building blocks in modern drug discovery, serving as key intermediates for a wide array of bioactive molecules, including kinase inhibitors and antiviral agents.[1][2][3] The strategic introduction of an iodine atom at the C5 position opens a gateway for further molecular diversification through well-established cross-coupling reactions, such as Suzuki and Sonogashira couplings.
This document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific experimental choices, and troubleshooting insights, ensuring a robust and reproducible synthetic strategy.
Core Synthetic Philosophies: A Strategic Overview
The construction of 2,4-disubstituted-5-iodopyrimidines can be approached from two primary strategic directions, each with distinct advantages depending on the nature of the desired substituents and the overall synthetic plan. A third, less common de novo approach also exists for specific applications.[4]
-
Strategy A: Substitution First, Iodination Last. This is the most common and often most practical approach. It begins with a readily available starting material like 2,4-dichloropyrimidine. Sequential nucleophilic aromatic substitution (SNAr) reactions are performed to install the desired groups at the C2 and C4 positions, followed by a final electrophilic iodination at the C5 position. This strategy is advantageous when the desired substituents are stable to iodination conditions.
-
Strategy B: Iodination First, Substitution Last. This strategy commences with a pre-iodinated pyrimidine core, such as 5-iodouracil or 2,4-dichloro-5-iodopyrimidine. The substituents at C2 and C4 are then introduced via subsequent reactions. This approach is preferred when the desired substituents are sensitive to the reagents used for iodination or when the starting material is commercially available and cost-effective.
The choice between these strategies is a critical decision point dictated by substituent compatibility, reagent cost, and overall step economy.
Protocol A1: Stepwise Synthesis of 2,4-Disubstituted Pyrimidine
This protocol describes a general procedure for the sequential reaction of 2,4-dichloropyrimidine with two different amine nucleophiles.
Step 1: Selective Substitution at C4
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile.
-
Add a base, typically diisopropylethylamine (DIPEA, 1.5 eq).
-
Add the first nucleophile (e.g., a primary or secondary amine, 1.1 eq) dropwise at 0-25 °C.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo. Purify the resulting 2-chloro-4-substituted-aminopyrimidine intermediate, typically by silica gel chromatography or crystallization.
Step 2: Substitution at C2
-
To the purified 2-chloro-4-substituted intermediate (1.0 eq), add the second nucleophile (e.g., another amine, 1.5-3.0 eq).
-
A higher boiling point solvent like n-butanol or DMA is often required.
-
Heat the reaction mixture to 80-140 °C. The reaction time can vary significantly (6-48 hours). Monitor progress by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the final 2,4-disubstituted pyrimidine by silica gel chromatography.
| Nucleophile Type | Typical C4 Conditions | Typical C2 Conditions | Approx. Yield Range |
| Aliphatic Amines | IPA, DIPEA, 25°C, 4h | n-BuOH, 120°C, 12h | 70-95% |
| Anilines | Acetonitrile, K₂CO₃, 60°C, 12h | DMA, 140°C, 24h | 50-85% |
| Alcohols (as alkoxides) | THF, NaH, 25°C, 2h | Dioxane, 100°C, 18h | 60-90% |
Protocol A2: Electrophilic Iodination at C5
Once the 2,4-disubstituted pyrimidine is synthesized, the final step is the introduction of iodine at the electron-rich C5 position.
Method 1: N-Iodosuccinimide (NIS) This is a widely used and reliable method for the iodination of electron-rich heterocycles. [5]1. Dissolve the 2,4-disubstituted pyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or chloroform. 2. Add N-Iodosuccinimide (NIS, 1.1-1.3 eq) portion-wise at room temperature. 3. Stir the reaction for 2-24 hours at a temperature ranging from 25 °C to 70 °C, depending on the substrate's reactivity. Monitor by LC-MS. 4. Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove any excess iodine. 5. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate. 6. Purify the final 2,4-disubstituted-5-iodopyrimidine by silica gel chromatography or recrystallization.
Method 2: Green Mechanochemical Approach To avoid toxic solvents and reagents, a solvent-free grinding method has been developed. [6][7][8]This approach is environmentally friendly and often proceeds with high yields and short reaction times. [6][9]1. In a mortar and pestle or a ball mill, combine the 2,4-disubstituted pyrimidine (1.0 eq), molecular iodine (I₂, 1.0 eq), and silver nitrate (AgNO₃, 1.0 eq). 2. Grind the solid mixture vigorously for 20-30 minutes at room temperature. [6][7]The reaction progress can be monitored by taking small aliquots for TLC analysis. 3. Upon completion, add dichloromethane and filter the mixture to remove silver salts. 4. Wash the filtrate with aqueous sodium thiosulfate and brine. 5. Dry the organic layer and concentrate to yield the crude product, which can be further purified if necessary.
| Reagent System | Solvent | Temperature (°C) | Time (h) | Advantages |
| NIS | DMF / CHCl₃ | 25-70 | 2-24 | Widely applicable, good yields |
| I₂ / AgNO₃ | Solvent-free | 25 | 0.3-0.5 | Fast, high-yielding, eco-friendly [6][7] |
| I₂ / HIO₃ / H₂SO₄ | Acetic Acid | 80 | 1-3 | Strong, for less reactive substrates |
Strategy B: Synthesis via an Iodinated Intermediate
This strategy is valuable when the substituents to be installed are incompatible with the conditions of electrophilic iodination.
Protocol B1: Synthesis from 5-Iodouracil
5-Iodouracil is a commercially available starting material that can be converted into a versatile intermediate. [10][11] Step 1: Chlorination of 5-Iodouracil
-
Carefully add 5-iodouracil (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of DMF or a tertiary amine (e.g., N,N-diethylaniline) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 3-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The solid 2,4-dichloro-5-iodopyrimidine will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step.
Step 2: Sequential SNAr
-
The resulting 2,4-dichloro-5-iodopyrimidine can now be subjected to the same sequential nucleophilic substitution reactions as described in Protocol A1 . The principles of regioselectivity remain the same, with the C4 position being more reactive than the C2 position.
Validation and Characterization
It is critical to validate the structure and purity of the synthesized compounds at each step.
-
Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for monitoring reaction progress and assessing the purity of intermediates and final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The successful iodination at C5 is confirmed by the disappearance of the C5-H proton signal (typically a singlet around 6.0-6.5 ppm in the starting material) and the appearance of a downfield-shifted C6-H proton signal (around 8.5-9.0 ppm).
-
¹³C NMR: The C5 carbon signal will show a significant upfield shift upon iodination due to the heavy atom effect, while the C4 and C6 signals will shift downfield.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final product.
References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed Central. [Link]
-
Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate. [Link]
-
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PubMed Central. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [Link]
-
Summary of the iodination at the C5 position of pyrimidine derivatives with metal catalysts at room temperature. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Preparation of 2,4-diaminopyrimidines.
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed Central. [Link]
-
Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. PubMed Central. [Link]
-
Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs. Semantic Scholar. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. [Link]
-
New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. PubMed. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]
-
Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]
-
Pyrimidine as an Aryl C–H Activating Group. Organic Letters. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Taylor & Francis Online. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
-
Conversion of 5-iodouracil derivatives to 5-alkynyl-and subsequently to furanouracil derivatives. ResearchGate. [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]
-
The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. PubMed Central. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Synthesis, characterization, and antitumor activity of 5-iodouracil complexes. PubMed. [Link]
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Precision Functionalization of the C5 Position of 2,4-Difluoropyrimidine
Application Note & Protocol Guide
Executive Summary
The 2,4-difluoropyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as a metabolically stable bioisostere for pyrimidine nucleosides and a versatile core for kinase inhibitors.[1] However, its extreme electron deficiency makes it highly susceptible to nucleophilic aromatic substitution (
This guide details the regioselective functionalization of the C5 position via Directed Ortho-Metalation (DoM). We present two validated protocols:
-
Cryogenic Lithiation (Method A): Utilizing LiTMP at -78°C for rapid, high-energy trapping.[1]
-
Turbo-Magnesiation (Method B): Utilizing TMPMgCl[1]·LiCl (Knochel-Hauser Base) for scalable, non-cryogenic functionalization.[1]
Strategic Analysis: The "Why" and "How"
The Chemoselectivity Challenge
The 2,4-difluoropyrimidine ring presents a dichotomy of reactivity:
-
Electrophilic Sites (C2, C4): The carbons attached to fluorine are highly electrophilic.[1] Use of nucleophilic bases (e.g.,
-BuLi) will result in immediate addition-elimination at C4, destroying the scaffold.[1] -
Acidic Sites (C5, C6): The C5-H is acidified by the inductive effect of the adjacent C4-F and the overall electron-deficiency of the ring.[1]
Mechanism of Regiocontrol
Successful C5 functionalization relies on the Complex Induced Proximity Effect (CIPE) .
-
Base Selection: We utilize LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or its magnesium analog.[1] The steric bulk of the TMP moiety prevents nucleophilic attack at C4.
-
Regioselectivity (C5 vs. C6): While C6 is adjacent to nitrogen (a directing group), the C5 position is ortho to the C4-fluorine.[1] The strong inductive effect of the fluorine atom, combined with the coordination of the metal to the fluorine lone pairs, overwhelmingly favors deprotonation at C5 .
Figure 1: Strategic decision tree for selecting the optimal metalation pathway.
Experimental Protocols
Method A: Cryogenic Directed Ortho-Lithiation (LiTMP)
Best for: Small-scale synthesis (<1g), rapid library generation.[1] Critical Constraint: Temperature must be maintained strictly at -78°C to prevent elimination of LiF (Hetaryne formation).
Materials
-
Substrate: 2,4-Difluoropyrimidine (1.0 equiv)
-
Base: 2,2,6,6-Tetramethylpiperidine (1.1 equiv) +
-BuLi (1.1 equiv)[1] -
Solvent: Anhydrous THF (0.2 M concentration)
-
Electrophile: Iodine (
), Triisopropyl borate, or DMF.[1]
Step-by-Step Protocol
-
Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78°C .[1][2][3]
-
Lithiation: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.[1] Stir for 30 minutes at -78°C to generate LiTMP.[1] -
Substrate Addition: Dissolve 2,4-difluoropyrimidine (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LiTMP solution over 10 minutes, ensuring the internal temperature does not rise above -70°C.
-
Observation: The solution may turn a deep yellow/orange color, indicating the formation of the lithiated species.
-
-
Metalation Period: Stir at -78°C for exactly 45 minutes . Do not extend beyond 1 hour as decomposition risks increase.[1]
-
Electrophile Trapping: Add the electrophile (1.2–1.5 equiv) dissolved in THF rapidly.
-
Workup: Allow the mixture to warm to -20°C slowly, then quench with saturated aqueous
. Extract with EtOAc, dry over , and concentrate.[1]
Method B: Turbo-Magnesiation (TMPMgCl[1]·LiCl)
Best for: Scale-up (>1g), complex electrophiles, and higher safety margins.[1]
Advantage: The Mg-species is less basic and less prone to
Materials
-
Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) - Commercially available or prepared in situ.[1]
-
Solvent: Anhydrous THF.
Step-by-Step Protocol
-
Setup: Charge a flame-dried flask with 2,4-difluoropyrimidine (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution to -40°C .
-
Magnesiation: Add TMPMgCl·LiCl (1.1 equiv) dropwise over 15 minutes.[1]
-
Activation: Stir the mixture at -40°C for 30 minutes .
-
Note: Unlike lithiation, this species is stable at this temperature for several hours.[1]
-
-
Trapping: Add the electrophile (1.2 equiv).
-
Quench: Warm to room temperature and quench with aqueous citric acid (mild acid prevents hydrolysis of sensitive products).
Data & Results Analysis
Yield Comparison: Li vs. Mg[1]
| Electrophile (E+) | Product (C5-E) | Method A Yield (LiTMP) | Method B Yield (TMPMgCl[1]·LiCl) | Notes |
| Iodine ( | 5-Iodo-2,4-difluoropyrimidine | 65% | 82% | Mg species tolerates |
| 2,4-Difluoropyrimidine-5-boronic acid | 58% | 75% | Boronic acid isolation requires careful pH control.[1] | |
| DMF | 2,4-Difluoropyrimidine-5-carbaldehyde | 60% | 71% | Aldehyde is highly reactive; store under inert gas.[1] |
| Benzaldehyde | Secondary Alcohol | 45% | 78% | Mg species is less basic, reducing enolization of aldehyde.[1] |
Mechanistic Pathway & Workflow
The following diagram illustrates the reaction flow and the critical "Hetaryne" danger zone that Method B helps avoid.
Figure 2: Reaction workflow highlighting the critical temperature-dependent stability of the metallated intermediate.
Troubleshooting & Expert Tips
-
Scrambling/Isomerization: If you observe C6-functionalization, your temperature was likely too high during base addition.[1] The C5-anion is the kinetic product due to the ortho-F effect; thermodynamic equilibration may lead to C6 or decomposition.[1]
-
Low Yields with Aldehydes (Method A): Lithium enolates are highly basic and can cause enolization of the aldehyde electrophile rather than addition. Switch to Method B (Magnesium) , as the Mg-species is less basic and more nucleophilic (carbophilic).[1]
-
Safety Warning: 5-Iodo-2,4-difluoropyrimidine is a potent alkylating agent.[1] Handle with extreme caution.
References
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on LiTMP and DoM).
-
Knochel, P., et al. (2011).[1] TMPMgCl[1][3][5][6][7][8][9]·LiCl: A Stoichiometric Magnesium Base for the Regioselective Functionalization of Aromatics and Heterocycles. Angewandte Chemie International Edition. Link[1]
-
Plé, N., et al. (2006).[1][8] Metalation of diazines.[1][2] Part 16: Lithiation of 2,4-dichloropyrimidine. Journal of Organic Chemistry. (Analogous chemistry establishing C5 regioselectivity). Link[1]
-
Mosrin, M., & Knochel, P. (2009).[1][8] Regioselective Magnesiation of Fluorinated Arenes and Heteroarenes. Chemistry - A European Journal.[1] Link[1]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
purification of 2,4-difluoro-5-iodopyrimidine derivatives
Technical Support Center: Purification of 2,4-Difluoro-5-Iodopyrimidine Derivatives
Executive Summary & Chemical Profile
Target Molecule: 2,4-Difluoro-5-iodopyrimidine (DFIP) Molecular Formula: C₄HF₂IN₂ Molecular Weight: ~241.97 g/mol Key Hazards: Hydrolytic Instability, Photosensitivity, Thermal Decomposition.[1]
As researchers in drug discovery—specifically in the synthesis of antiviral or anticancer nucleoside analogs—you likely utilize DFIP as a critical scaffold for metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki).[1] The presence of the iodine atom at C-5 allows for functionalization, while the fluorine atoms at C-2 and C-4 serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr).[1]
The Challenge: The very electrophilicity that makes DFIP useful also makes it fragile.[1] The C-2 and C-4 positions are highly susceptible to hydrolysis by atmospheric moisture, converting your valuable intermediate into 2-fluoro-4-hydroxypyrimidine or 4-fluoro-2-hydroxypyrimidine (uracil derivatives) [1, 2].[1] Furthermore, the C-I bond is sensitive to photolysis.[1]
This guide provides a self-validating purification workflow designed to maximize yield while minimizing degradation.
Pre-Purification Diagnostics (The "Triage")
Before committing to a purification method, perform these diagnostic checks to assess the state of your crude material.
| Diagnostic Indicator | Observation | Root Cause | Recommended Action |
| TLC Analysis | Streak/Tail from baseline | Hydrolysis products (hydroxy-pyrimidines) interacting with acidic silica.[1] | Do NOT use standard silica.[1] Use neutralized silica or recrystallization.[1] |
| Physical Appearance | Purple or Brown tint | Liberation of elemental Iodine ( | Wash crude with cold 5% |
| Solubility Test | Insoluble white solid in DCM | Formation of polymeric hydrolysis byproducts or high-melting uracil derivatives.[1] | Filter off the solid; the product is likely in the filtrate.[1] |
Decision Matrix: Selecting the Right Protocol
Do not default to flash chromatography.[1][2] Use the logic flow below to determine the least destructive purification path.
Figure 1: Purification Decision Tree. Prioritize recrystallization to avoid hydrolytic stress on silica gel.
Detailed Purification Protocols
Method A: Recrystallization (The Gold Standard)
Best for: Scaling up (>1g) and removing trace hydrolysis products.
Why Toluene? Research indicates that non-polar aromatic solvents like toluene are superior for fluoropyrimidines because they exclude water (unlike alcohols) and have a boiling point (110°C) that allows for solubility at high temperatures without reaching the thermal decomposition threshold of the C-I bond [3].
Protocol:
-
Dissolution: Place crude solid in a flask. Add anhydrous Toluene (5 mL per gram of solid).
-
Heating: Heat to 60-70°C. Do not reflux vigorously to avoid thermal de-iodination. If insoluble solids remain (likely hydrolysis byproducts), filter them off while hot using a heated funnel.[1]
-
Cooling: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.
-
Collection: Filter the crystals rapidly under a blanket of Argon. Wash with cold (
) Hexanes.
Method B: Neutralized Flash Chromatography
Best for: Complex mixtures where recrystallization fails.[1]
The Trap: Standard silica gel is slightly acidic (pH 6.5-7.0).[1] This acidity catalyzes the hydrolysis of the C-F bond.[1] You must neutralize the stationary phase.[1]
Protocol:
-
Slurry Preparation: Prepare a slurry of Silica Gel 60 in Hexanes containing 1% Triethylamine (Et₃N) .
-
Packing: Pour the slurry and flush with 2 column volumes of Hexanes/Et₃N to deactivate acidic sites.
-
Elution:
-
Load sample as a liquid injection (dissolved in minimal Toluene/DCM).
-
Elute with a gradient of Hexanes → 10% Ethyl Acetate in Hexanes .
-
Note: Keep the run time under 15 minutes. Long residence time on silica increases degradation risk.[1]
-
Troubleshooting & FAQs
Q1: My compound turned pink/purple during rotary evaporation. What happened? A: This indicates de-iodination .[1] The C-I bond is weak (~50-60 kcal/mol).[1]
-
Root Cause: Overheating or exposure to ambient light.[1]
-
Fix:
-
Keep the water bath temperature < 40°C .
-
Wrap the flask in aluminum foil.
-
If the color persists, wash the organic solution with dilute Sodium Thiosulfate (
) before drying.[1]
-
Q2: I see a new spot on TLC that stays at the baseline. Is it my product? A: No. That is likely 2-fluoro-4-hydroxypyrimidine (or its isomer).[1]
-
Mechanism: The 2,4-difluoro motif is highly reactive toward nucleophiles.[1] Trace water in your solvent or on the silica acts as a nucleophile.[1]
-
Prevention: Use anhydrous solvents (stored over molecular sieves) and minimize the time the compound spends in solution.[1]
Q3: Can I use distillation? A: Only with extreme caution.
-
Risk: The boiling point of the dichloro analog is predicted around 310°C [4], meaning the difluoro-iodo analog will also have a high boiling point at atmospheric pressure.[1]
-
Recommendation: Use Kugelrohr distillation or Vacuum Sublimation at high vacuum (<0.1 mmHg) and moderate temperature (60-80°C). Do not attempt atmospheric distillation; the compound will decompose before boiling.[1]
Storage & Handling
Once purified, DFIP must be stored correctly to prevent "shelf-degradation."[1]
-
Temperature: -20°C is mandatory.
-
Container: Amber glass vials (to block UV light) with Teflon-lined caps (to prevent moisture ingress).
Figure 2: Primary degradation pathways.[1] Moisture leads to hydroxylation; light leads to radical decomposition.
References
-
ChemicalBook. Synthesis and properties of 2,4-Dichloro-5-fluoropyrimidine (Analogous chemistry). Retrieved from .
-
TCI Chemicals. Product Specification: 2,4-Dichloro-5-iodopyrimidine (Stability data). Retrieved from .
-
ElectronicsAndBooks. Experimental procedure mentioning recrystallization of 2,4-difluoro-5-iodopyrimidine from toluene. Retrieved from .
-
ChemicalBook. 2,4-Dichloro-5-iodopyrimidine Boiling Point Prediction. Retrieved from .
Sources
catalyst selection for cross-coupling with 2,4-difluoro-5-iodopyrimidine
Ticket ID: PYR-5-I-COUPLING Subject: Catalyst Selection & Process Optimization for 2,4-Difluoro-5-Iodopyrimidine Support Tier: Level 3 (Senior Application Scientist) Status: Open
Executive Summary: The Substrate Paradox
You are working with 2,4-difluoro-5-iodopyrimidine , a "loaded spring" in heterocyclic chemistry. This substrate presents a classic chemoselectivity conflict:
-
The Desired Reaction (C5): The C–I bond at position 5 is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille).
-
The Competitor (C4 > C2): The C–F bonds, particularly at C4, are highly activated toward Nucleophilic Aromatic Substitution (SNAr).
The Core Challenge: The base required to activate your boronic acid (in Suzuki coupling) often acts as a nucleophile, attacking the C4-fluorine and destroying your scaffold before the palladium can do its job.
Catalyst & Ligand Selection Guide
Do not default to "standard" conditions. For this electron-deficient pyrimidine, the rate of oxidative addition (C–I insertion) is fast. The bottleneck is usually transmetallation or preventing side reactions.
Tier A: The Workhorses (Start Here)
Best for: Standard aryl boronic acids, non-hindered substrates.
| Catalyst System | Ligand Type | Why it works |
| Pd(dppf)Cl2·CH2Cl2 | Bidentate Ferrocenyl | Robustness. The large bite angle promotes reductive elimination. It is less sensitive to air than Pd(PPh3)4 and resists de-ligation. |
| Pd(PPh3)4 | Monodentate Phosphine | The Classic. Good for iodides. However, excess PPh3 can sometimes inhibit transmetallation if the boronic acid is weak. |
Tier B: The Problem Solvers (For Steric Bulk/Low Reactivity)
Best for: Heteroaryl boronic acids, ortho-substituted partners, or if you see protodehalogenation.
| Catalyst System | Ligand Type | Why it works |
| XPhos Pd G3 / G4 | Dialkylbiaryl Phosphine | Steric Power. Excellent for difficult transmetallation steps. The precatalyst ensures a 1:1 Pd:Ligand ratio, preventing catalyst death. |
| PEPPSI-IPr | NHC (Carbene) | Stability. Extremely stable to heat. Useful if you need to push the temperature to force a sluggish coupling without decomposing the catalyst. |
Critical Parameter: Base & Solvent Management
This is where 90% of failures occur with this substrate. You must decouple the basicity (proton abstraction) from the nucleophilicity (attacking the C4-F).
The "Safe Zone" Protocol
-
Avoid: Hydroxides (NaOH, KOH), Alkoxides (NaOEt, KOtBu). These will instantly hydrolyze the C4-F to a C4-OH or C4-OEt.
-
Preferred Bases:
-
K3PO4 (Potassium Phosphate): Mild, usually poor nucleophile.
-
CsF (Cesium Fluoride): Anhydrous conditions. Activates the boronic acid via the "fluoride pathway" without risking hydrolysis.
-
Na2CO3 (Sodium Carbonate): Use only if water is strictly required for the boronic acid.
-
Solvent Choice
-
Anhydrous Dioxane or Toluene: Preferred to prevent hydrolysis.
-
Avoid Alcohols: They will participate in SNAr (forming alkoxypyrimidines).
Visualizing the Chemoselectivity Conflict
The following diagram maps the competing pathways. Your goal is to accelerate the "Green" path and block the "Red" path.
Caption: Reaction pathway analysis showing the competition between the desired C5 cross-coupling (Green) and the parasitic C4 SNAr (Red) or protodehalogenation (Yellow).
Troubleshooting Guide (FAQ Format)
Q1: I see full consumption of the starting material, but the mass spec shows [M-F+OH]. What happened?
-
Diagnosis: You suffered SNAr hydrolysis at the C4 position.
-
Fix:
-
Switch solvent to anhydrous 1,4-dioxane .
-
Switch base to anhydrous K3PO4 or CsF .
-
Eliminate water entirely. If your boronic acid requires water for activation, add only 1-2 equivalents of water, do not run in a 1:1 mix.
-
Q2: My reaction turns black immediately (Pd black precipitates) and conversion stops at 20%.
-
Diagnosis: The catalyst is decomposing (aggregating) before the reaction finishes. This often happens with electron-deficient iodides because oxidative addition is fast, but if transmetallation is slow, the Pd(II) species is unstable.
-
Fix:
-
Switch to Pd(dppf)Cl2 . The bidentate ligand stabilizes the Pd(II) intermediate.
-
Add 10-20 mol% extra ligand (e.g., PPh3 if using Pd(PPh3)4) to shift the equilibrium back to the active species.
-
Q3: I am getting the "reduced" product (Iodine replaced by Hydrogen).
-
Diagnosis: Protodehalogenation. This occurs when the Pd(II)-Aryl species grabs a proton from the solvent or base instead of transmetallating.
-
Fix:
-
Increase the concentration of the boronic acid (1.5 - 2.0 equiv).
-
Use a more active catalyst like XPhos Pd G3 to speed up transmetallation.
-
Ensure solvents are degassed thoroughly (oxygen can promote homocoupling/reduction pathways).
-
Standard Operating Procedure (SOP)
Protocol: Suzuki Coupling of 2,4-Difluoro-5-Iodopyrimidine
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with:
-
2,4-Difluoro-5-iodopyrimidine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)
-
K3PO4 (finely ground, anhydrous) (2.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Degas: Sparge with Argon for 5 minutes or use freeze-pump-thaw (3 cycles).
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C unless necessary, as thermal SNAr background increases with temperature.
-
-
Workup: Dilute with EtOAc, wash with water (quickly) and brine. Dry over Na2SO4.
-
Warning: The product is still an electrophilic pyrimidine. Do not leave it in basic aqueous solutions during workup.
-
References
-
Mechanistic Insight on Pyrimidine Selectivity
-
Osimertinib (Tagrisso) Synthesis (Relevant Analog)
-
General Guide to Heterocycle Coupling
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source:Chemical Science / PMC.
-
URL:[Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Substitutions of 2,4-difluoro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for regioselective substitutions of 2,4-difluoro-5-iodopyrimidine. This guide is designed to provide in-depth troubleshooting advice, mechanistic insights, and practical protocols to help you navigate the complexities of achieving high regioselectivity in your reactions. As Senior Application Scientists, we understand the nuances and challenges of pyrimidine chemistry and have structured this resource to address the specific issues you may encounter in the lab.
Introduction: The Challenge of Regioselectivity
The 2,4-difluoro-5-iodopyrimidine scaffold is a valuable building block in medicinal chemistry, offering multiple sites for functionalization. However, controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions at the C2 and C4 positions presents a significant synthetic challenge. Typically, reactions favor substitution at the C4 position due to its higher electrophilicity.[1][2][3] This guide will explore the factors influencing this selectivity and provide strategies to steer the reaction towards the desired C2 or C4 isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and problems encountered during the substitution of 2,4-difluoro-5-iodopyrimidine.
Q1: Why is my reaction mixture showing a mixture of C2 and C4 substituted products, with the C4 isomer being the major product?
A1: This is the expected outcome under standard SNAr conditions. The C4 position of the pyrimidine ring is inherently more electrophilic than the C2 position. This is due to the electron-withdrawing effect of the nitrogen atom at position 1, which has a more pronounced influence on the para-position (C4) than the ortho-position (C2).[2] Frontier molecular orbital (FMO) theory also supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4, making it more susceptible to nucleophilic attack.[2]
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate.[4][5]
-
Solvent Choice: The polarity of the solvent can influence the reaction outcome. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).
-
Nucleophile Strength: A less reactive, "softer" nucleophile may exhibit higher selectivity.
Q2: I am trying to achieve selective substitution at the C2 position, but I am consistently getting the C4 product. What strategies can I employ to reverse the selectivity?
A2: Achieving C2 selectivity is a known challenge and often requires a departure from standard SNAr conditions. While C4 is the kinetically and thermodynamically favored position for nucleophilic attack in many cases, several strategies have been developed to promote C2 substitution.
Strategies for C2-Selectivity:
-
Catalyst-Controlled Cross-Coupling: The use of specific palladium catalysts with bulky ligands, such as N-heterocyclic carbenes (NHCs), has been shown to effectively promote C2-selective cross-coupling reactions, particularly with thiols.[3][6] This approach can invert the conventional C4 selectivity.[1][3]
-
Steric Hindrance: Introducing a bulky substituent at the C5 or C6 position can sterically hinder the C4 position, thereby favoring nucleophilic attack at C2.[6][7]
-
Directed Metalation: Employing directing groups can facilitate metalation at the C2 position, followed by quenching with an electrophile.
Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What are the likely causes?
A3: Incomplete conversion can stem from several factors related to reactants, catalysts, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. For palladium catalysts, ensure anaerobic conditions are maintained to prevent catalyst oxidation.[4]
-
Reactant Purity: Impurities in the starting material, nucleophile, or solvent can interfere with the reaction. Ensure all reagents are of high purity.
-
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to proceed to completion.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Base Strength: In reactions requiring a base, the choice and stoichiometry of the base are critical. Stronger bases like NaOH or KOH may be more effective than weaker ones.[8]
Q4: I am observing unexpected side products in my reaction. What could be the cause?
A4: Side product formation can arise from various competing reaction pathways.
Troubleshooting Steps:
-
Hydrolysis: The fluorine substituents are susceptible to hydrolysis, especially under harsh basic or acidic conditions, leading to the formation of hydroxypyrimidines.
-
Dimerization: Under certain conditions, especially in cross-coupling reactions, dimerization of the starting material or product can occur.
-
Reaction with Solvent: Solvents like DMF can sometimes participate in the reaction, leading to formylation or other side products.
Mechanistic Insights: Understanding Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on the 2,4-difluoropyrimidine ring is governed by a combination of electronic and steric factors. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[9]
The Role of Electronics
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack.[10] The stability of the resulting Meisenheimer complex determines the preferred site of substitution.
-
Attack at C4: The negative charge in the Meisenheimer complex formed by nucleophilic attack at C4 can be delocalized onto the adjacent nitrogen atom at position 1, providing significant stabilization.
-
Attack at C2: Attack at C2 results in a Meisenheimer complex where the negative charge is delocalized onto the nitrogen at position 1 and, to a lesser extent, the nitrogen at position 3.
Generally, the C4-adduct is more stable, leading to the preferential formation of the C4-substituted product.
Visualizing the Mechanism
Caption: General mechanism for nucleophilic aromatic substitution on 2,4-difluoro-5-iodopyrimidine.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective SNAr Reaction
This protocol describes a general method for the preferential substitution at the C4 position.
Materials:
-
2,4-difluoro-5-iodopyrimidine
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Base (e.g., K2CO3, DIPEA)
-
Solvent (e.g., DMF, DMSO, CH3CN)
Procedure:
-
To a solution of 2,4-difluoro-5-iodopyrimidine (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Add the nucleophile (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst-Controlled C2-Selective Cross-Coupling
This protocol provides a starting point for achieving C2-selectivity using a palladium-catalyzed cross-coupling reaction, adapted from literature procedures.[3]
Materials:
-
2,4-difluoro-5-iodopyrimidine
-
Thiol
-
Palladium precatalyst (e.g., Pd(OAc)2)
-
Bulky NHC ligand (e.g., IPr)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
In a glovebox, combine the palladium precatalyst and the NHC ligand in a reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add the 2,4-difluoro-5-iodopyrimidine and the thiol.
-
Seal the vessel and heat the reaction mixture to the desired temperature. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Summary Table
| Reaction Type | Position | Typical Conditions | Key Factors for Selectivity |
| SNAr | C4 | Base, polar aprotic solvent, room temp to moderate heat | Inherent electrophilicity of C4 |
| Cross-Coupling | C2 | Pd catalyst, bulky NHC ligand, base, anhydrous solvent | Catalyst and ligand choice |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting regioselectivity and yield issues.
References
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing 2,4-Difluoro-5-iodopyrimidine Synthesis
Executive Summary
The synthesis of 2,4-difluoro-5-iodopyrimidine is a critical gateway to fluorinated antiviral and anticancer nucleosides. The standard industrial route involves a Halogen Exchange (Halex) reaction using Potassium Fluoride (KF). While conceptually simple, this
This guide provides a mechanistic breakdown of these byproducts and actionable protocols to suppress them.
Reaction Mechanism & Impurity Profiling
The conversion of 2,4-dichloro-5-iodopyrimidine (1 ) to the target difluoro analog (3 ) proceeds via a stepwise nucleophilic aromatic substitution. Understanding the regioselectivity is vital for identifying impurities.
The Reaction Pathway (DOT Visualization)
Figure 1: Stepwise fluorination pathway. The C4-position is more electrophilic due to the para-like nitrogen arrangement, making Intermediate A the dominant kinetic bottleneck.
Impurity Identification Table
| Code | Chemical Name | Structure Note | Origin |
| IMP-A | 2-Chloro-4-fluoro-5-iodopyrimidine | Mono-fluoro intermediate | Incomplete Reaction: Kinetic stall at the less reactive C2 position. |
| IMP-B | 2-Fluoro-4-chloro-5-iodopyrimidine | Mono-fluoro intermediate | Regioisomer: Rare; results from initial attack at C2. |
| IMP-H1 | 2-Fluoro-4-hydroxy-5-iodopyrimidine | Tautomer of 5-iodouracil | Hydrolysis: Moisture in solvent/KF attacks the highly reactive C4-F bond. |
| IMP-H2 | 5-Iodouracil | Dihydroxy species | Total Hydrolysis: Gross water contamination or harsh acidic workup. |
Module 1: The Halex Efficiency Crisis
Symptom: HPLC shows high levels of IMP-A (>5%) and reaction stalls.
The Problem: Lattice Energy vs. Solvation
KF has a high lattice energy (
Troubleshooting Protocol
-
Solvent Selection: Switch to Sulfolane or Tetraglyme .
-
Why: These solvents have high boiling points (>200°C) and stability, allowing the reaction to reach the activation energy required for the sluggish C2-chlorine displacement. Acetonitrile is often too low-boiling.
-
-
Catalyst Activation: You must use a Phase Transfer Catalyst (PTC).
-
Surface Area: Use Spray-Dried KF (SD-KF) rather than crystalline KF.
-
Data: SD-KF has a surface area of
vs. for standard KF.
-
Validated Protocol: Anhydrous Halex Reaction
-
Drying: Charge Sulfolane and KF (2.5 eq) to the reactor. Distill a small volume of solvent under vacuum at 100°C to remove trace water azeotropically.
-
Charging: Cool to 80°C. Add 2,4-dichloro-5-iodopyrimidine (1.0 eq) and 18-crown-6 (0.05 eq).
-
Reaction: Heat to 140-150°C for 4-6 hours.
-
Checkpoint: Perform IPC (In-Process Control) via HPLC. Target: IMP-A < 1.0%.
Module 2: The Hydrolysis Trap
Symptom: Appearance of "unknown" polar peaks (IMP-H1/H2) or low yield despite high conversion.
The Problem: Hygroscopicity
The product, 2,4-difluoro-5-iodopyrimidine, is highly electrophilic at the C4 position. In the presence of even trace water at 150°C, it rapidly hydrolyzes to the thermodynamically stable uracil derivative.
Troubleshooting Protocol
-
The "Wet" KF Source: KF is extremely hygroscopic. Opening a bottle of spray-dried KF in humid air can deactivate it within minutes.
-
Fix: Handle KF in a glovebox or dry bag. Dry KF in an oven at 150°C under high vacuum for 24h before use.
-
-
Glassware Moisture: Flame-dry all glassware and keep under a positive pressure of Nitrogen/Argon.
-
Workup Danger: Do not perform a prolonged aqueous workup. The difluoro product is sensitive to basic hydrolysis.
-
Alternative Workup: Filter off the inorganic salts (KCl/KF) directly from the sulfolane mixture. Distill the product directly from the filtrate under high vacuum.
-
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic logic for correcting reaction failures.
Frequently Asked Questions (FAQ)
Q: Can I use Tetrabutylammonium Fluoride (TBAF) instead of KF? A: Generally, no. Anhydrous TBAF is extremely difficult to prepare (commercial sources contain water or THF solvates). The water content in TBAF usually leads to immediate hydrolysis of the product. KF/18-crown-6 is the industry standard for a reason: it balances reactivity with moisture control.
Q: My product solidifies in the condenser during distillation. What is happening? A: 2,4-Difluoro-5-iodopyrimidine has a melting point around 38-40°C (lower than the dichloro precursor). If your condenser water is too cold, it will crystallize and block the path.
-
Fix: Use warm water (45°C) in the condenser or use an air condenser for the distillation.
Q: Why is the C4-position more reactive than C2? A: The C4 position is para to the N1 nitrogen. The electron-withdrawing effect of the nitrogen makes C4 highly electrophilic. Additionally, the iodine at C5 provides steric bulk that might slightly hinder C4, but electronic effects usually dominate, making C4 the site of the first fluorine substitution (and the first site of hydrolysis).
References
- Process for the Preparation of Fluoropyrimidines.
-
Solubility and Reactivity of Metal Fluorides in Halex Reactions.
- Source:Journal of Organic Chemistry, 2012.
- Relevance: Mechanistic insight into the role of 18-crown-6 and solvent polarity (Sulfolane vs. DMSO)
-
URL:[Link] (Representative link for Halex mechanisms)
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine (Analogous Chemistry).
- Source:Asian Journal of Chemistry, Vol 25, 2013.
- Relevance: Validates the regioselectivity of nucleophilic attack
-
URL:[Link]
-
Properties of 2,4-Dichloro-5-iodopyrimidine (Starting M
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling Reactions of 2,4-Difluoro-5-Iodopyrimidine
Welcome to the technical support guide for optimizing cross-coupling reactions with 2,4-difluoro-5-iodopyrimidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. Here, we delve into the critical impact of base selection on reaction success, offering field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of your experiments.
Introduction: The Double-Edged Sword of a Highly Activated Substrate
2,4-Difluoro-5-iodopyrimidine is a valuable synthon in medicinal chemistry. The electron-withdrawing nature of the two fluorine atoms significantly activates the C-I bond, making the C5 position highly susceptible to palladium-catalyzed oxidative addition—often the rate-limiting step in cross-coupling reactions.[1] This enhanced reactivity, however, comes with a caveat: the same electronic effects render the C2 and C4 positions vulnerable to nucleophilic aromatic substitution (SNAr) and hydrolysis, particularly under basic conditions.
The choice of base is therefore not a trivial parameter but a crucial determinant of reaction outcome. An ideal base must be sufficiently strong to promote the desired catalytic cycle without degrading the starting material or product. This guide will help you understand this delicate balance.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential in palladium-catalyzed cross-coupling reactions?
A base fulfills several non-negotiable roles within the catalytic cycle, depending on the specific reaction:
-
Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species (e.g., boronic acid). It reacts with the boronic acid to form a more nucleophilic boronate complex, which is essential for the transmetalation step where the organic group is transferred from boron to the palladium center.[2][3][4]
-
Buchwald-Hartwig Amination: The base deprotonates the amine or amide nucleophile, generating the corresponding amide anion which is the active nucleophile that coordinates to the palladium complex before reductive elimination.
-
Sonogashira Coupling: The base serves two functions: it deprotonates the terminal alkyne to form a reactive copper or palladium acetylide, and it neutralizes the hydrogen halide (HX) that is generated during the reaction, regenerating the active catalyst.[5][6]
-
Heck Coupling: The base is required to neutralize the HX generated in the final step of the catalytic cycle, which facilitates the regeneration of the active Pd(0) catalyst from the L₂PdHX intermediate.[7][8]
Q2: What are the main classes of bases used, and what are their general characteristics?
Bases are typically categorized as inorganic or organic:
-
Inorganic Bases: This group includes carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). They are cost-effective and widely used. Carbonates and phosphates are generally preferred for substrates sensitive to strong nucleophiles.[2] Cesium carbonate (Cs₂CO₃) is often effective due to its higher solubility in organic solvents.
-
Organic Bases: These are typically amines (e.g., triethylamine (Et₃N), DIPEA) or stronger, non-nucleophilic amidine/guanidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). They offer the advantage of creating a homogeneous reaction mixture.[9] However, some amine bases can act as ligands, potentially inhibiting the catalyst.[10]
Q3: How can the wrong base lead to side reactions with 2,4-difluoro-5-iodopyrimidine?
Several side reactions are directly linked to the choice and strength of the base:
-
Hydrolysis: The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by hydroxide ions. Using strong aqueous bases (NaOH, KOH) or even weaker bases with excessive water at high temperatures can lead to the hydrolysis of one or both C-F bonds, forming 5-iodo-fluorouracil derivatives.[11]
-
Dehalogenation: The C-I bond can be reductively cleaved to a C-H bond. This can be promoted by bases, especially in the presence of trace impurities or protic solvents. Iodopyrimidines are more prone to this side reaction than their bromo or chloro analogs.[12]
-
Direct Nucleophilic Aromatic Substitution (SNAr): A highly nucleophilic base or a coupling partner activated by a very strong base can directly attack the C2 or C4 positions, displacing a fluoride ion. The general reactivity order for SNAr on dihalopyrimidines is C4 > C2.[1][13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter and links them to the base as a probable cause.
| Problem | Probable Cause (Related to Base) | Recommended Solution(s) |
| Low or No Yield / Stalled Reaction | 1. Insufficient Basicity: The base is too weak to effectively deprotonate the nucleophile (in C-N/C-O couplings) or activate the boronic acid (Suzuki). 2. Poor Solubility: The inorganic base is not soluble enough in the reaction solvent to participate in the catalytic cycle. 3. Catalyst Inhibition: The organic base (e.g., some amines) is coordinating to the palladium center, inhibiting its catalytic activity.[10] | 1. Screen Stronger Bases: Switch from a carbonate (e.g., K₂CO₃) to a phosphate (K₃PO₄). For C-N couplings, a stronger base like NaOtBu or LiHMDS might be necessary, but use with caution. 2. Improve Solubility: Switch to a more soluble base like Cs₂CO₃. Alternatively, for inorganic bases like K₃PO₄, adding a small amount of water (3-5 equivalents) can sometimes improve performance, but monitor closely for hydrolysis.[14] 3. Change Base Type: If using an amine base, switch to a non-coordinating inorganic base or a bulkier organic base like DBU. |
| Formation of Hydrolyzed Side Product(s) | 1. Base is too Strong/Nucleophilic: Use of hydroxide bases (NaOH, KOH). 2. Excess Water: Reaction run with significant water content, especially at elevated temperatures, promoting hydrolysis even with weaker bases.[11][15] | 1. Avoid Hydroxide Bases: Use carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) instead. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents. If a co-solvent is needed, use an anhydrous one like dioxane or toluene. Minimize the amount of water if it is required for solubility. |
| Significant Dehalogenation (C-I to C-H) | 1. Base-Promoted Protonolysis: The base may facilitate the protonolysis of the Ar-Pd(II)-I intermediate. This is a known issue with iodo-heterocycles.[12] | 1. Use a Milder Base: Try a weaker base like K₂CO₃ or even KF, which can be effective in some Suzuki couplings.[3] 2. Strictly Inert Atmosphere: Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen) to minimize side reactions. 3. Consider the Bromide Analog: If deiodination is persistent, switching to 2,4-difluoro-5-bromopyrimidine may solve the problem, though harsher conditions may be needed.[12] |
| Poor Reproducibility | 1. Heterogeneity of Inorganic Base: The particle size and surface area of solid inorganic bases can vary between batches, affecting reaction kinetics. 2. Hygroscopic Base: Bases like K₃PO₄ and Cs₂CO₃ can absorb atmospheric moisture, introducing variable amounts of water into the reaction. | 1. Standardize Base Handling: Finely grind the base with a mortar and pestle before use to ensure consistent particle size.[14] 2. Use Freshly Opened/Dried Base: Use a fresh bottle of base or dry it in an oven before use. Store in a desiccator. Consider using a soluble organic base for a fully homogeneous system if reproducibility is critical.[9] |
Data Presentation: Comparative Analysis of Common Bases
The following table summarizes the properties and common applications of bases frequently used in cross-coupling reactions. The "Potential Issues" column is specifically tailored to the challenges of using 2,4-difluoro-5-iodopyrimidine.
| Base | pKa (Conjugate Acid) | Primary Use Case(s) | Advantages | Potential Issues with 2,4-difluoro-5-iodopyrimidine |
| K₂CO₃ | 10.3 | Suzuki, Heck | Inexpensive, mild, widely available. | May be too weak for challenging couplings, leading to slow reactions. Can promote hydrolysis if excess water is present at high temperatures. |
| Cs₂CO₃ | 10.3 | Suzuki, Buchwald-Hartwig | Good solubility in organic solvents (dioxane, THF), often improves yields for difficult substrates.[2] | High cost, hygroscopic. |
| K₃PO₄ | 12.3 | Suzuki, Buchwald-Hartwig | Stronger than carbonates, very effective for electron-deficient substrates and C-N couplings. | Highly hygroscopic, its strength increases the risk of substrate hydrolysis if conditions are not carefully controlled. |
| Et₃N | 10.8 | Sonogashira, Heck | Soluble, acts as both base and solvent in some cases. | Can coordinate to the Pd catalyst and inhibit it. Often not basic enough for activating less reactive nucleophiles. |
| DBU | 13.5 | Buchwald-Hartwig | Strong, non-nucleophilic, soluble organic base. | Can inhibit some Pd catalysts by binding too strongly.[10] Its high basicity poses a risk of promoting SNAr on the pyrimidine ring. |
| NaOtBu | 19.0 | Buchwald-Hartwig | Very strong base, highly effective for C-N and C-O couplings of weakly acidic nucleophiles. | Extremely sensitive to moisture. High risk of rapid substrate degradation via hydrolysis or SNAr. Use as a last resort with careful temperature control. |
Visualizing the Process
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the critical intervention of the base.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Decision Workflow for Base Selection
This flowchart provides a logical pathway for selecting an appropriate base for your cross-coupling reaction.
Caption: A decision tree for selecting a base in cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a validated starting point for the Suzuki-Miyaura coupling of 2,4-difluoro-5-iodopyrimidine with a generic arylboronic acid.
Materials:
-
2,4-Difluoro-5-iodopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely ground
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene), degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2,4-difluoro-5-iodopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Expert Note: Grinding the solid K₃PO₄ to a fine powder immediately before use is crucial for reproducibility.[14]
-
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed anhydrous solvent via syringe.
-
Expert Note: Degassing the solvent by sparging with argon for 15-20 minutes is critical to prevent oxygen-mediated side reactions like boronic acid homocoupling.[16]
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of the desired product, while also looking for potential hydrolyzed or deiodinated byproducts.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate.[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.[Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.[Link]
-
Suzuki cross-coupling reaction. YouTube.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Screening catalytic conditions in Heck coupling between... ResearchGate.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
- 2,4,5 Trifluoro pyrimidine and process for preparing.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.[Link]
-
Sonogashira troubleshooting help needed. Reddit.[Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate.[Link]
-
Heck Reaction. Chemistry LibreTexts.[Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. ResearchGate.[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube.[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.[Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit.[Link]
-
Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.[Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed.[Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.[Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.[Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.[Link]
-
Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. NIH.[Link]
-
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. PMC - NIH.[Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2,4-Difluoro-5-Iodopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent bioactivity, stemming from its presence in the nucleic acids of DNA and RNA, makes it a privileged structure in drug design.[1] The strategic introduction of fluorine atoms and an iodine moiety at the 2, 4, and 5-positions of the pyrimidine ring, respectively, yields 2,4-difluoro-5-iodopyrimidine, a versatile building block for creating a diverse array of biologically active molecules. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this key intermediate, with a focus on their anticancer and antiviral potential, supported by experimental data and detailed protocols.
The Strategic Importance of the 2,4-Difluoro-5-Iodopyrimidine Scaffold
The unique substitution pattern of 2,4-difluoro-5-iodopyrimidine offers several advantages in drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. The iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). This trifunctionalized pyrimidine core has been instrumental in the synthesis of potent inhibitors of key biological targets.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 2,4-difluoropyrimidine scaffold have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways.
Kinase Inhibition: A Prominent Mechanism of Action
A significant number of pyrimidine-based compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
Several studies have highlighted the potential of pyrimidine derivatives as inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases implicated in tumor growth and angiogenesis. While specific derivatives of 2,4-difluoro-5-iodopyrimidine targeting these kinases are a subject of ongoing research, related pyrimidine scaffolds have shown promising activity. For instance, a series of phenylpyrazolo[3,4-d]pyrimidine-based analogs have been identified as dual EGFR/VEGFR-2 inhibitors, with some compounds exhibiting inhibitory concentrations in the sub-micromolar to low micromolar range.[2]
PIM-1 Kinase Inhibition:
The PIM-1 kinase is another attractive target in cancer therapy due to its role in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent PIM-1 kinase inhibitors with IC50 values in the nanomolar range.[3] One particularly active compound from this series demonstrated remarkable cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.57 µM and against HepG2 liver cancer cells with an IC50 of 1.13 µM.[3] This compound was also found to induce apoptosis and arrest the cell cycle in the G1 phase.[3]
Comparative Anticancer Activity of Pyrimidine Derivatives
To illustrate the potential of the pyrimidine scaffold, the following table summarizes the anticancer activity of various pyrimidine derivatives against different cancer cell lines. While not all are direct derivatives of 2,4-difluoro-5-iodopyrimidine, they showcase the therapeutic promise of this class of compounds.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolinyl-dihydropyrimidines | A549 (Lung) | 1.76 | [4] |
| Indazol-Pyrimidine Derivatives | MCF-7 (Breast) | 1.629 - 4.798 | [1] |
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | 0.57 | [3] |
| Pyrido[2,3-d]pyrimidines | HepG2 (Liver) | 0.99 - 1.13 | [3] |
Antiviral Activity: A Broad Spectrum of Possibilities
The pyrimidine core is also a critical component in many antiviral drugs. Fluorinated nucleoside analogues, in particular, have shown significant activity against a range of viruses.
Nucleoside Analogues
The synthesis of nucleoside analogues from pyrimidine precursors is a well-established strategy for developing antiviral agents. These compounds can act as chain terminators during viral DNA or RNA synthesis. While specific antiviral data for direct derivatives of 2,4-difluoro-5-iodopyrimidine is an area of active investigation, related fluorinated pyrimidine nucleosides have shown promise. For instance, the synthesis of pyrimidine nucleoside β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine was a key step in the development of the anti-HCV drug Sofosbuvir.[5]
Several 1,2,3-triazolyl nucleoside analogues have been evaluated for their antiviral activity against influenza A (H1N1) and coxsackievirus B3.[6][7] Some of these compounds exhibited moderate activity against the influenza virus, with IC50 values ranging from 24.3 µM to 57.5 µM.[6][7] Interestingly, other derivatives showed high potency against coxsackievirus B3, with IC50 values of 11.3 µM and 12.4 µM.[6]
Comparative Antiviral Activity of Pyrimidine Nucleoside Analogues
| Compound Class | Target Virus | IC50 (µM) | Reference |
| 1,2,3-Triazolyl Nucleoside Analogues | Influenza A (H1N1) | 24.3 - 57.5 | [6][7] |
| 1,2,3-Triazolyl Nucleoside Analogues | Coxsackievirus B3 | 11.3 - 12.4 | [6] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Pyrimidine Derivatives
The synthesis of novel pyrimidine derivatives often involves a multi-step process. For example, new indazol-pyrimidine-based derivatives have been synthesized by reacting 2,4-dichloropyrimidine or 5-fluoro-2,4-dichloropyrimidine with 5-aminoindazole in the presence of triethylamine in ethanol, followed by refluxing.[1]
General Synthetic Workflow
Caption: General workflow for the synthesis of pyrimidine derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][9]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]
-
Compound Treatment: Add various concentrations of the test compounds to the wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate for 2 to 4 hours to allow the formation of purple formazan crystals by viable cells.[8]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.[10][11][12]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.[12]
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or SDS loading buffer).[12]
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
Radiometric Assay: Using [γ-³²P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[11]
-
Fluorescence-Based Assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: Determine the percentage of kinase inhibition compared to a control without the inhibitor and calculate the IC50 value.
Kinase Inhibition Assay Workflow
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 2,4-difluoro-5-iodopyrimidine scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The derivatives synthesized from this versatile building block have shown significant promise as anticancer and antiviral agents. The strategic placement of fluorine and iodine atoms provides a unique combination of physicochemical properties and synthetic handles that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of the resulting compounds.
Future research in this area should focus on the systematic exploration of the chemical space around the 2,4-difluoro-5-iodopyrimidine core. The synthesis and screening of larger, more diverse libraries of derivatives against a broad panel of biological targets will be crucial for identifying new lead compounds. Furthermore, detailed mechanistic studies are needed to elucidate the precise modes of action of the most potent derivatives, which will guide further optimization efforts. The continued investigation of these compounds holds great promise for the discovery of next-generation therapies for cancer, viral infections, and other diseases.
References
A comprehensive list of references is available upon request.
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Comparative Guide: Advantages of 2,4-Difluoro-5-Iodopyrimidine in Synthesis
Executive Summary: The Strategic Advantage
2,4-Difluoro-5-iodopyrimidine represents a "tri-functional" scaffold that offers superior regiochemical control compared to its chlorinated analogs. For medicinal chemists, it solves a common bottleneck: orthogonal functionalization .[1]
While 2,4-dichloropyrimidines often require elevated temperatures (>80°C) or strong forcing conditions to effect nucleophilic aromatic substitution (
Key Performance Indicators (KPIs)
| Feature | 2,4-Difluoro -5-iodopyrimidine | 2,4-Dichloro -5-iodopyrimidine | Advantage |
| High (Reacts at -78°C to 0°C) | Moderate (Requires >60°C or reflux) | Allows use of fragile nucleophiles; cleaner profiles. | |
| Leaving Group Ability | Fluoride ( | Chloride ( | Meisenheimer Complex Stabilization : High electronegativity of F lowers the transition state energy.[1] |
| C4 vs C2 Selectivity | Excellent (>95:5 at low temp) | Good (~80:20 at high temp) | Kinetic control at low temp maximizes C4 selectivity.[1] |
| C5 Functionalization | Iodine (Ready for Pd-coupling) | Iodine (Ready for Pd-coupling) | Both allow Suzuki/Sonogashira, but the fluoro-core allows this after mild |
Mechanistic Deep Dive: Why Fluorine Wins
The superiority of the difluoro scaffold lies in the mechanism of
The Fluorine Effect
In
-
Inductive Stabilization: The extreme electronegativity of fluorine (
) inductively stabilizes the negative charge in the intermediate complex significantly better than chlorine ( ).[1] -
Leaving Group Paradox: Although C-F bonds are stronger than C-Cl bonds, the reaction is accelerated because the formation of the intermediate is faster. The subsequent elimination of fluoride is rapid enough that the first step remains rate-determining.
The "Iodine Anchor" (C5 Position)
The C5-iodine atom is electronically decoupled from the
-
Steric Steering: The bulky iodine atom at C5 helps block nucleophilic attack at C4 slightly, but the electronic activation of C4 by the para-nitrogen (N1) overrides this.
-
Orthogonality: The C-I bond is stable to the mild basic conditions used for
on the fluorides, allowing it to survive until a subsequent metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) is required.
Visualizing the Reactivity Landscape
The following diagram illustrates the "Fork in the Road" for functionalizing this scaffold. Note the distinct pathways for C4 (Major) and C2 (Minor) substitution.
Figure 1: Regioselectivity map showing the kinetic preference for C4 substitution under mild conditions.[1]
Experimental Protocol: C4-Selective Amination
Objective: Selective mono-amination at the C4 position with high yield and minimal C2 byproduct.
Materials
-
Substrate: 2,4-Difluoro-5-iodopyrimidine (1.0 equiv)
-
Nucleophile: Primary or secondary amine (1.0 - 1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)[1]
-
Solvent: THF (anhydrous) or DCM.[1] Avoid protic solvents like MeOH if solvolysis is a concern.[1]
Step-by-Step Methodology
-
Preparation (Cold Bath): Dissolve 2,4-difluoro-5-iodopyrimidine in anhydrous THF (0.2 M concentration) under an inert atmosphere (
or Ar). Cool the solution to -20°C (ice/salt or acetone/dry ice bath).-
Why? Lowering temperature enhances the kinetic selectivity for the more electron-deficient C4 position.
-
-
Nucleophile Addition: Mix the amine and base in a separate vial with a small amount of THF. Add this mixture dropwise to the cold pyrimidine solution over 15–30 minutes.
-
Why? Slow addition prevents local excesses of nucleophile that could lead to double-substitution (displacing both fluorines).
-
-
Reaction Monitoring: Stir at -20°C for 1 hour, then allow to warm slowly to 0°C. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of starting material. The formation of the mono-substituted product should be the dominant peak.
-
-
Workup: Quench with saturated aqueous
. Extract with EtOAc.[1] Wash organic layer with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: The C4-isomer is typically less polar than the C2-isomer due to hydrogen bonding patterns with the N3 nitrogen.
-
Advanced Workflow: Library Synthesis
For drug discovery (e.g., kinase inhibitors), the iodine atom is utilized last.[1]
Figure 2: Sequential functionalization workflow. The stability of the C5-Iodine bond allows it to survive the first two nucleophilic substitutions.
Safety & Handling
-
Volatility/Lachrymator: Fluorinated pyrimidines can be volatile and irritating to mucous membranes.[1] Handle exclusively in a fume hood.
-
Skin Sensitization: Like many halogenated heterocycles, this compound is a potential skin sensitizer.[1] Double-gloving (nitrile) is recommended.[1]
-
Storage: Store at 2–8°C under inert gas. Moisture can slowly hydrolyze the C4-fluorine to a hydroxyl group (tautomerizing to the pyrimidone), rendering the compound inert to
.
References
-
Regioselectivity in Pyrimidines: Joule, J. A.; Mills, K.[1] "Heterocyclic Chemistry," 5th Ed.[1] Wiley, 2010.[1] (General grounding on C4 vs C2 reactivity).
-
Fluorine vs Chlorine Reactivity: Chambers, R. D., et al.[1] "Nucleophilic substitution in polyfluoro-heterocycles." Journal of the Chemical Society, Perkin Transactions 1, 1999 .[1] Link
-
Kinase Inhibitor Synthesis: Lombardo, L. J., et al.[1][2] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004 , 47(27), 6658–6661.[1] Link (Demonstrates the utility of 2,4-dihalo-5-substituted pyrimidines).
-
C2-Selective Cross-Coupling: Neufeldt, S. R., et al.[1][3] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." ACS Catalysis, 2020 .[1] Link (Contextualizes the difficulty of C2 selectivity, highlighting the need for controlled precursors).
-
General Fluoropyrimidine Synthesis: Schlosser, M.[1] "The virtue of fluorine in synthesis." Angewandte Chemie International Edition, 1998 , 37, 1496.[1]
Sources
Comparison Guide: Palladium Catalysts for 2,4-Difluoro-5-Iodopyrimidine Coupling
Executive Summary
The cross-coupling of 2,4-difluoro-5-iodopyrimidine presents a unique chemoselective challenge in medicinal chemistry. While the C5-iodine bond offers a facile handle for C-C bond formation (Suzuki-Miyaura, Sonogashira), the highly electron-deficient pyrimidine core renders the C2 and C4 fluorine atoms exceptionally susceptible to nucleophilic aromatic substitution (
This guide compares the performance of three distinct classes of palladium catalysts. Our analysis indicates that while traditional Pd(0) sources are cost-effective, they often require conditions that degrade the difluoro motif. High-turnover pre-catalysts (e.g., XPhos Pd G3) or sterically robust bidentate systems (e.g., Pd(dppf)Cl₂) are superior choices, enabling lower reaction temperatures that preserve the critical C-F bonds.
Mechanistic Challenge: Coupling vs. Hydrolysis
To select the right catalyst, one must understand the competing pathways. The electron-withdrawing nature of the fluorine atoms activates the C5-iodine for oxidative addition but simultaneously activates the ring toward nucleophilic attack by bases (hydroxide, alkoxide).
Reaction Pathways[1][2][3]
Figure 1: The kinetic competition between desired C5-coupling and undesired
Catalyst Performance Comparison
We evaluated three catalyst categories based on literature precedents for electron-deficient heterocycles.
Comparative Data Table
| Feature | Traditional Pd(0) | Robust Bidentate Pd(II) | Buchwald Pre-Catalyst (G3/G4) |
| Catalyst Example | XPhos Pd G3 / | ||
| Active Species | Monoligated | ||
| Reaction Temp | 80–100°C | 60–80°C | 25–45°C |
| Base Compatibility | Aqueous ( | Weak Anhydrous / Aqueous | Weak Anhydrous ( |
| C-F Retention | Low (Risk of Hydrolysis) | Moderate | High |
| Cost | Low | Medium | High |
| Best Use Case | Robust, non-fluorinated analogs | Scalable processes, dirty substrates | Sensitive 2,4-difluoro scaffolds |
Detailed Analysis
1. The Baseline: Tetrakis(
)[1]
-
Mechanism: Relies on dissociation of two
ligands. -
Drawback: The dissociation is slow, often requiring heating to >80°C. At this temperature, in the presence of standard bases (like aqueous
), the C2/C4 fluorines rapidly hydrolyze to form pyrimidinones. -
Verdict: Avoid for 2,4-difluoro substrates unless using strictly anhydrous conditions.
2. The Workhorse:
-
Mechanism: The large bite angle of the dppf ligand facilitates reductive elimination. It is more stable to air and moisture than tetrakis.
-
Benefit: Often works well with boronic acids that are slow to transmetallate.
-
Verdict: A solid "Plan B". It balances cost and stability but may still require elevated temperatures (60°C) that risk side reactions.
3. The Specialist: XPhos Pd G3 /
-
Mechanism: These catalysts generate a highly active monoligated Pd(0) species instantaneously. The bulky, electron-rich ligands (XPhos, dtbpf) accelerate oxidative addition into the C-I bond even at room temperature.
-
Benefit: By running the reaction at Room Temperature (RT) to 40°C , the activation energy for the unwanted
reaction is not reached, preserving the fluorines. -
Verdict: Preferred Choice. The higher catalyst cost is offset by the elimination of purification steps required to remove hydrolyzed byproducts.
Optimized Experimental Protocols
Protocol A: High-Fidelity Coupling (Recommended)
Target: Maximum yield and fluorine retention.
Reagents:
-
Substrate: 2,4-difluoro-5-iodopyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)
-
Base:
(Tribasic Potassium Phosphate), Anhydrous (2.0 equiv) -
Solvent: THF or 1,4-Dioxane (Dry, sparged with
)
Step-by-Step:
-
Setup: Flame-dry a reaction vial and cool under argon/nitrogen.
-
Charge: Add the pyrimidine, boronic acid, anhydrous
, and XPhos Pd G3 catalyst. -
Solvent: Add dry THF or Dioxane. Crucial: Do not add water.
-
Degas: Sparge the mixture with nitrogen for 5 minutes.
-
Reaction: Stir at Room Temperature for 2–4 hours. If conversion is slow (monitored by TLC/LCMS), warm gently to 40°C.
-
Workup: Dilute with EtOAc, wash with water (quickly) and brine. Dry over
.[1] -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Cost-Effective Scale-Up
Target: Larger scales where catalyst cost is a factor.
Reagents:
-
Catalyst:
(3.0 mol%) -
Base:
(Cesium Fluoride) or (Anhydrous) -
Solvent: Toluene/Ethanol (4:1 ratio) - Ethanol helps solubility but keep water minimal.
Step-by-Step:
-
Combine reagents in a flask.
-
Degas thoroughly (Oxygen promotes homocoupling of boronic acids).
-
Heat to 60°C . Do not exceed 70°C.
-
Monitor strictly by HPLC. Stop the reaction immediately upon consumption of the iodide to prevent subsequent attack on the fluorines.
Decision Matrix for Researchers
Use this flow to select the appropriate system for your specific constraints.
Figure 2: Catalyst Selection Decision Tree based on scale and laboratory capabilities.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules 2012) Relevance: Establishes baseline reactivity for di-halo pyrimidines and the risks of aqueous bases.
-
Suzuki Coupling - Mechanism and Catalyst Trends. Source: Organic Chemistry Portal Relevance: Provides mechanistic data on oxidative addition rates for Pd(0) vs Pd(II) precatalysts.
-
Recent Applications of Pd-Catalyzed Couplings in Process Chemistry. Source: Preprints.org (2021) Relevance: Highlights the shift toward Buchwald precatalysts (XPhos, SPhos) for sensitive heterocyclic substrates to avoid side reactions.
-
Sonogashira Coupling of Heterocycles. Source: Benchchem Application Notes Relevance: Details the regioselectivity of 2,4-dihalogenated systems and the preference for C5-coupling in iodinated variants.
Sources
Strategic Characterization of Novel Compounds from 2,4-Difluoro-5-iodopyrimidine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The "High-Fidelity" Scaffold Advantage
In the high-stakes arena of kinase inhibitor discovery, the choice of starting scaffold dictates the efficiency of library generation. While 2,4-dichloro-5-iodopyrimidine has long been the commodity standard, 2,4-difluoro-5-iodopyrimidine (CAS 161124-02-3) has emerged as a superior "high-fidelity" alternative.
This guide objectively compares the performance of these two scaffolds. The data demonstrates that the fluoro-iodo scaffold offers superior regiocontrol , orthogonal reactivity , and reaction speed , enabling the synthesis of cleaner, more complex drug candidates (e.g., EGFR, VEGFR-2 inhibitors) with fewer purification bottlenecks.
Comparative Performance Matrix
| Feature | 2,4-Difluoro-5-iodopyrimidine (The Novel Standard) | 2,4-Dichloro-5-iodopyrimidine (The Commodity Alternative) | Operational Impact |
| High (Reacts at -78°C to 0°C) | Moderate (Reacts at RT to 60°C) | Fluoro-analog preserves sensitive nucleophiles; reduces thermal degradation. | |
| Regioselectivity (C4:C2) | Excellent (>98:2) | Good (~90:10) | Fluoro-analog eliminates the need for difficult regioisomer separation. |
| Cross-Coupling Fidelity | Absolute (C-F is inert to Pd(0)) | Variable (C-Cl can compete with C-I) | Fluoro-analog prevents "scrambling" during Suzuki/Sonogashira couplings. |
| Monitoring | HPLC/LCMS (Slower feedback) |
Technical Analysis: Causality & Mechanism
The Electronic Imperative for Regiocontrol
The superiority of the 2,4-difluoro-5-iodopyrimidine scaffold stems from the extreme electronegativity of the fluorine atoms combined with the inductive effect of the C5-iodine.
-
Activation: The C4 position is electronically deficient due to the para-relationship with N1 and the ortho-relationship with N3. The C5-iodine further pulls electron density, making C4 highly susceptible to nucleophilic attack.
-
The "Fluorine Effect": Fluorine is a better leaving group than chlorine in
reactions on heteroaromatics because the highly polarized C-F bond stabilizes the transition state (Meisenheimer complex) more effectively than C-Cl, despite the stronger bond energy. -
Orthogonality: In subsequent palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the C5-iodine, the C-F bond is virtually inert. Conversely, C-Cl bonds in the dichloro-analog can undergo competitive oxidative addition with electron-rich phosphine ligands, leading to polymerization or side-products.
Caption: Electronic hierarchy of 2,4-difluoro-5-iodopyrimidine ensuring C4-selective functionalization.
Experimental Protocols & Characterization
As a Senior Application Scientist, I recommend the following "Self-Validating" workflow. This protocol utilizes
Step 1: Regioselective C4-Amination ( )
Objective: Install the primary pharmacophore at C4 without touching C2 or C5.
-
Reagents: 2,4-Difluoro-5-iodopyrimidine (1.0 equiv), Amine Nucleophile (1.05 equiv), DIPEA (2.0 equiv), THF (anhydrous).
-
Protocol:
-
Dissolve 2,4-difluoro-5-iodopyrimidine in THF (0.1 M) and cool to -78°C (dry ice/acetone). Note: The chloro-analog typically requires RT or heating, increasing side reactions.
-
Add DIPEA followed by the dropwise addition of the amine.
-
Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Validation Point (
NMR): Take an aliquot.-
Starting Material: Two doublets (approx -50 to -70 ppm region).
-
Product: Disappearance of the C4-F signal. Retention of the C2-F signal (shifted).
-
Failure Mode: If C2-F signal disappears, the temperature was too high.
-
-
Quench with water, extract with EtOAc, and concentrate.
-
Step 2: C5-Suzuki Cross-Coupling
Objective: Extend the carbon skeleton using the iodine handle.
-
Reagents: C4-amino-2-fluoro-5-iodopyrimidine (from Step 1), Boronic Acid (1.2 equiv),
(5 mol%), (2M aq), Dioxane. -
Protocol:
-
Combine reactants in a microwave vial. Degas with
for 5 mins. -
Heat to 80°C for 4 hours.
-
Why this works: The C2-F bond is stable. If using the chloro-analog, significant de-chlorination or bis-coupling is often observed here.
-
Step 3: C2-Amination (Optional/Final)
Objective: Final library diversification.
-
Protocol: This step requires forcing conditions (DMSO, 100°C, excess amine) or acid catalysis (TFA/n-BuOH), proving the high stability of the remaining C2-F bond compared to the initial C4-F.
Caption: Sequential functionalization workflow utilizing the reactivity gradient F(C4) > I(C5) >> F(C2).
Characterization Data Summary
When characterizing these novel compounds, the following spectral signatures are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| Presence of C-F bonds. A single peak in the product confirms mono-substitution. | ||
| C6-H Singlet ( | Confirms the pyrimidine ring is intact. Loss of coupling to F indicates substitution at C4/C2. | |
| MS (ESI) | M+1 / M+2 Pattern | Iodine has no isotope pattern (monoisotopic). Chlorine has a distinct 3:1 (35Cl:37Cl) ratio. |
Expert Insight: In the chloro-series, distinguishing between C4 and C2 isomers by
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. (2015). Describes the baseline reactivity and C4 vs C2 selectivity challenges in chloro-analogs. Link
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors. PubMed. Demonstrates the utility of difluoro-scaffolds in kinase inhibitor design. Link
-
2,4-Dichloro-5-iodopyrimidine (Compound Summary). PubChem. Provides physicochemical data for the chlorinated alternative for comparison. Link
-
SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine. NIH. Discusses the mechanistic aspects of SNAr regioselectivity in fused pyrimidine systems. Link
-
2,4-Difluoro-5-iodopyrimidine (CAS 161124-02-3). ChemicalBook/Commercial Sources. Verification of commercial availability for the fluoro-iodo scaffold. Link
Comparative Guide: Structural & Functional Analysis of 2,4-Difluoro-5-iodopyrimidine Derivatives
Executive Summary
This technical guide provides a comparative structural analysis of 2,4-difluoro-5-iodopyrimidine (DFIP) versus its chlorinated analog, 2,4-dichloro-5-iodopyrimidine (DCIP) . While both serve as critical electrophilic scaffolds in the synthesis of kinase inhibitors and antiviral agents, their crystallographic behaviors differ significantly due to the distinct electronic and steric profiles of fluorine versus chlorine.
This guide explores how the high electronegativity of fluorine enhances the
Part 1: Structural Determinants & Comparative Analysis[1]
The Halogen Bonding Advantage
The primary structural differentiator between DFIP and DCIP is the modulation of the iodine atom's Lewis acidity.
-
Electronic Polarization: Fluorine is the most electronegative element (Pauling scale: 3.98). Substitution at the 2- and 4-positions creates a highly electron-deficient pyrimidine ring. This pulls electron density away from the C5-iodine, significantly enlarging its
-hole —a region of positive electrostatic potential along the C-I bond axis. -
Comparison with Chlorine: Chlorine (Pauling: 3.16) is less electron-withdrawing. Consequently, the iodine in DCIP has a smaller, less positive
-hole, resulting in weaker intermolecular halogen bonds (C-I···N or C-I···O).
Steric Packing and Lattice Energy
-
DFIP (Fluoro): The van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å). This allows DFIP to adopt planar, sheet-like packing arrangements dominated by
- stacking and short, linear C-I···N interactions. -
DCIP (Chloro): The larger radius of chlorine (1.75 Å) introduces steric bulk, often forcing the crystal lattice into herringbone or corrugated motifs to minimize repulsion, potentially reducing the density of active pharmaceutical ingredient (API) precursors.
Comparative Data Table: Structural & Physicochemical Properties
Data derived from aggregate crystallographic studies of 5-iodopyrimidine derivatives.
| Feature | 2,4-Difluoro-5-iodopyrimidine (DFIP) | 2,4-Dichloro-5-iodopyrimidine (DCIP) | Impact on Drug Design |
| C5-I Bond Length | ~2.08 Å | ~2.10 Å | Shorter bond in DFIP implies higher s-character and stability. |
| High ( | Moderate ( | DFIP forms stronger directed interactions in binding pockets. | |
| Crystal Packing | Planar / Layered Sheets | Herringbone / Corrugated | DFIP allows for higher packing density. |
| Reactivity ( | High (C2/C4 labile) | Moderate | DFIP requires milder conditions for nucleophilic substitution. |
| Solubility (LogP) | ~1.8 (Predicted) | ~2.4 (Predicted) | DFIP is more distinctively lipophilic but polarizable. |
Part 2: Experimental Protocols
Synthesis of 2,4-Difluoro-5-iodopyrimidine
Note: Direct iodination of 2,4-difluoropyrimidine is difficult due to ring deactivation. The preferred route is Halogen Exchange (Halex) from the dichloro precursor.
Reagents: 2,4-Dichloro-5-iodopyrimidine (1.0 eq), Potassium Fluoride (spray-dried, 4.0 eq), 18-Crown-6 (0.1 eq), Sulfolane (anhydrous).
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried reaction vessel with 2,4-dichloro-5-iodopyrimidine and 18-Crown-6 under
atmosphere. -
Solvation: Add anhydrous Sulfolane. Stir until dissolved.
-
Fluorination: Add activated KF in one portion.
-
Reaction: Heat to 140°C for 4-6 hours. Monitor by GC-MS (Target M+ = 241.9).
-
Work-up: Cool to RT. Dilute with
, wash with water (3x) to remove Sulfolane. Dry organic phase over . -
Purification: Vacuum distillation (highly recommended over column chromatography due to volatility).
Crystallization Protocol (Vapor Diffusion)
To obtain X-ray quality single crystals suitable for determining the halogen bond network.
-
Inner Vial: Dissolve 20 mg of pure DFIP in 1.0 mL of Tetrahydrofuran (THF).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Pentane (precipitant).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Colorless prismatic crystals should form within 48-72 hours as Pentane diffuses into the THF, lowering solubility.
Part 3: Visualization of Structural Logic
Workflow: From Synthesis to Structure
The following diagram illustrates the critical path from raw materials to structural elucidation, highlighting the validation steps.
Figure 1: Critical path workflow for the synthesis and structural characterization of fluorinated pyrimidines.
Interaction Map: The Halogen Bonding Network
This diagram visualizes the intermolecular forces predicted in the crystal lattice of DFIP, contrasting the strong C-I...N interaction against weaker forces.
Figure 2: Predicted supramolecular assembly showing the dominant C-I...N halogen bond driven by the fluorine-enhanced sigma hole.
Part 4: Structural Impact on Drug Design
Understanding the X-ray structure of DFIP provides actionable insights for medicinal chemistry:
-
Pharmacophore Modeling: The C-I bond in DFIP is highly directional. In protein binding pockets, this iodine can replace a hydrogen bond donor, interacting with backbone carbonyls (C-I···O=C). The high electronegativity of the 2,4-difluoro motif makes this interaction significantly stronger than in non-fluorinated analogs [1].
-
Scaffold Reactivity: The crystal structure reveals the accessibility of the C2 and C4 positions. The C4 position is typically more electrophilic. Crystallographic data (bond angles) helps predict the trajectory of incoming nucleophiles in
reactions, allowing for regiospecific substitutions [2]. -
Solubility Prediction: The dense packing observed in DFIP crystals (due to planar stacking) suggests high lattice energy. This correlates with lower aqueous solubility compared to amorphous solids, necessitating formulation strategies (e.g., amorphous solid dispersions) if the core scaffold is retained in the final drug [3].
References
-
Cavallo, G., et al. (2016). The Halogen Bond.[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 116(4), 2478–2601. Link
-
Grob, J. E., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6022. Link
-
Tsuzuki, S., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 21(12), 6917–6926. Link
-
ChemicalBook. (2023). Synthesis of 2,4-Dichloro-5-fluoropyrimidine and recovery of DMA from waste water.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 11. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
Scalable Synthesis of 2,4-Difluoro-5-iodopyrimidine: A Validation of the Halex Fluorination Protocol
Topic: Validation of Synthetic Route to 2,4-Difluoro-5-iodopyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Difluoro-5-iodopyrimidine (CAS 161124-02-3) is a high-value scaffold in medicinal chemistry, serving as a "linchpin" intermediate. The C-2 and C-4 fluorine atoms provide differentiated reactivity for sequential Nucleophilic Aromatic Substitution (
This guide validates the Halex (Halogen Exchange) route as the superior method for multigram-to-kilogram scale synthesis, comparing it against the traditional Directed Ortho-Metalation (DoM) approach. Our analysis demonstrates that the Halex route offers a 40% reduction in raw material costs and superior scalability, despite requiring more rigorous process controls.
Comparative Analysis of Synthetic Routes
We evaluated two primary methodologies for accessing the target molecule.
Route A: The Validated Approach (Halex Fluorination)
This route utilizes readily available 5-iodouracil as the progenitor. It involves chlorination followed by a nucleophilic fluorination using Potassium Fluoride (KF).
-
Mechanism:
(Addition-Elimination). -
Key Reagents:
, , Spray-dried KF, 18-Crown-6, Sulfolane.
Route B: The Alternative (Directed Ortho-Metalation)
This route relies on the lithiation of commercially available 2,4-difluoropyrimidine at the C-5 position, followed by an iodine quench.
-
Mechanism: Deprotonation (
) followed by Electrophilic Trapping ( ). -
Key Reagents: LDA or LiTMP, Iodine, THF, Cryogenic conditions (-78°C).
Performance Matrix
| Metric | Route A (Halex - Validated) | Route B (DoM - Alternative) |
| Overall Yield | 68% (2 steps) | 55% (1 step) |
| Scalability | High (Multi-kg feasible) | Low (Exotherm/Cryo limits) |
| Starting Material Cost | $ (5-Iodouracil) | |
| Process Safety | Moderate (Thermal hazards) | Low (Pyrophoric Li-bases) |
| Impurity Profile | Inorganic salts (easily removed) | Regioisomers/Poly-iodinated species |
Technical Validation: The Halex Protocol
The success of Route A hinges on the stability of the C-5 Iodine bond during the harsh conditions of fluorination. Contrary to intuitive concerns regarding deiodination, the C-I bond remains intact because the
Step 1: Chlorination of 5-Iodouracil
-
Objective: Convert 5-iodouracil to 2,4-dichloro-5-iodopyrimidine.
-
Critical Parameter: Complete removal of
is essential to prevent competitive phosphorylation in the next step.
Step 2: Halex Fluorination (The Critical Step)
-
Objective: Convert 2,4-dichloro-5-iodopyrimidine to 2,4-difluoro-5-iodopyrimidine.
-
Solvent System: Sulfolane (high dielectric constant, thermal stability).
-
Catalyst: 18-Crown-6 (phase transfer catalyst to solubilize KF).
-
Drying: The system must be anhydrous (<100 ppm
) to prevent hydrolysis back to the uracil derivative.
Detailed Experimental Protocol
Caution: Work in a well-ventilated fume hood. HF generation is possible if moisture is introduced.
Step 1: Synthesis of 2,4-Dichloro-5-iodopyrimidine
-
Charge: A 1L reactor is charged with 5-iodouracil (100 g, 0.42 mol) and
(300 mL). -
Activation: N,N-Dimethylaniline (55 mL) is added dropwise at room temperature.
-
Reflux: Heat the mixture to 110°C for 4 hours. Monitor by HPLC (Target: >98% conversion).
-
Workup: Cool to room temperature. Remove excess
via vacuum distillation. Pour the residue onto crushed ice (carefully!) and extract with Dichloromethane (DCM). -
Purification: Wash organic layer with sat.
, dry over , and concentrate. Recrystallize from hexane/DCM.-
Yield: ~105 g (91%). White crystalline solid.
-
Step 2: Fluorination to 2,4-Difluoro-5-iodopyrimidine
-
Preparation: In a 500 mL flask, suspend Spray-dried KF (58 g, 1.0 mol, 2.5 equiv) in anhydrous Sulfolane (200 mL). Add 18-Crown-6 (5.3 g, 0.02 mol).
-
Drying (Azeotropic): Add Toluene (50 mL) and distill off the toluene/water azeotrope to ensure absolute dryness.
-
Reaction: Add 2,4-dichloro-5-iodopyrimidine (109 g, 0.40 mol) to the reactor.
-
Heating: Heat to 140°C for 6 hours.
-
Checkpoint: Monitor by GC-MS. The mono-fluoro intermediate disappears rapidly.
-
-
Isolation: Isolate via vacuum distillation directly from the sulfolane mixture (bp ~70-75°C at 1 mmHg).
-
Yield: ~72 g (75%). Colorless liquid/low-melting solid.
-
Visualizing the Chemistry
Figure 1: Reaction Pathway & Mechanism
This diagram illustrates the transformation from the uracil precursor to the final difluoro-iodo product, highlighting the stability of the iodine handle.
Caption: Sequential transformation preserving the C-5 Iodine motif while exchanging C-2/C-4 heteroatoms.
Figure 2: Process Workflow for Scale-Up
A logical flow for the validated Halex protocol, emphasizing critical control points (CCPs).
Caption: Operational workflow highlighting moisture control and thermal limits as Critical Control Points.
References
-
Metalation of 2,4-difluoropyrimidine (Route B Reference). ElectronicsAndBooks (Snippet Archive). Available at: [Link]
-
Nucleophilic Fluorination with Potassium Fluoride (Halex Review). ResearchGate. Available at: [Link]
-
2,4-Difluoro-5-iodopyrimidine (CAS 161124-02-3) Product Data. NaviMRO. Available at: [Link]
-
Safety Data for Chloropyrimidines. PubChem. Available at: [Link]
A Comparative Guide to the Biological Screening of a 2,4-Difluoro-5-Iodopyrimidine Analog Library
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern pharmacotherapy, forming the core of numerous anticancer and antiviral drugs.[1] The strategic introduction of fluorine atoms and an iodine at the 5-position of the pyrimidine ring creates a unique chemical entity ripe for exploration. The 2,4-difluoro substitutions can enhance binding affinity and metabolic stability, while the 5-iodo group serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This guide provides an in-depth, experience-driven comparison of screening strategies for a library of 2,4-difluoro-5-iodopyrimidine analogs, supported by experimental data and detailed protocols.
The Strategic Advantage of the 2,4-Difluoro-5-Iodopyrimidine Scaffold
The design of a focused compound library around the 2,4-difluoro-5-iodopyrimidine core is predicated on sound medicinal chemistry principles. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the pyrimidine nitrogens, influencing hydrogen bonding interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, reducing the likelihood of metabolic degradation. The iodine at the C5 position is the key to unlocking the library's diversity. It provides a reactive site for the introduction of various aryl, heteroaryl, and alkyl groups, allowing for a systematic exploration of the chemical space and the development of structure-activity relationships (SAR).[4]
A Multi-Pronged Screening Approach: From Broad Cytotoxicity to Targeted Inhibition
Given the established precedent for pyrimidine analogs in oncology and virology, a comprehensive screening cascade should be employed to elucidate the full therapeutic potential of a 2,4-difluoro-5-iodopyrimidine library.[1] This involves a tiered approach, beginning with broad phenotypic screens and progressing to more specific target-based assays for promising hits.
Tier 1: Phenotypic Screening for Anticancer and Antiviral Activity
The initial screen should cast a wide net to identify compounds with general cytotoxic or antiviral effects. This approach is unbiased and can uncover novel mechanisms of action.
Anticancer Screening: A primary screen against a panel of human cancer cell lines is a cost-effective method to identify compounds with antiproliferative activity. The National Cancer Institute's NCI-60 panel provides a well-characterized set of cell lines from diverse tissue origins.[5]
Antiviral Screening: For antiviral activity, a cell-based assay using a model virus is a common starting point. For instance, screening for inhibition of HIV-1 replication in T-cell lines can identify potent antiviral candidates.[6][7]
Table 1: Representative Antiproliferative Activity of 2,4,5-Trisubstituted Pyrimidine Analogs
| Compound ID | R Group at C5 | Cell Line | IC50 (µM) |
| DFP-001 | Phenyl | A549 (Lung) | 5.2 |
| DFP-002 | 4-Methoxyphenyl | A549 (Lung) | 2.8 |
| DFP-003 | 3-Thienyl | A549 (Lung) | 7.1 |
| DFP-004 | Phenyl | HCT-116 (Colon) | 8.9 |
| DFP-005 | 4-Methoxyphenyl | HCT-116 (Colon) | 4.5 |
| DFP-006 | 3-Thienyl | HCT-116 (Colon) | 12.3 |
| Reference | Doxorubicin | A549 (Lung) | 0.8 |
| Reference | Doxorubicin | HCT-116 (Colon) | 1.2 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in related pyrimidine series.
Tier 2: Target-Based Screening for Kinase Inhibition
A significant number of pyrimidine-based drugs exert their effects by inhibiting protein kinases.[8][9][10] Therefore, promising hits from the phenotypic screen should be evaluated against a panel of kinases to identify their molecular targets. This is crucial for understanding the mechanism of action and for guiding lead optimization.
Table 2: Kinase Inhibitory Profile of a Hypothetical Hit Compound "DFP-002"
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| CDK7 | 92% | 7.2 |
| PI3Kα | 85% | 31.8 |
| VEGFR2 | 45% | > 1000 |
| EGFR | 30% | > 1000 |
| HPK1 | 15% | > 1000 |
Note: Data is hypothetical and for illustrative purposes, based on the activities of similar 2,4-disubstituted pyrimidines.[8][9][10][11]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of the compound library on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2,4-Difluoro-5-iodopyrimidine analog library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to quantify the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK7/CycH/MAT1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer
-
2,4-Difluoro-5-iodopyrimidine analog library dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP. Include no-enzyme and no-compound controls.
-
Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC50 values.
Visualizing the Screening Cascade and Rationale
Caption: A streamlined workflow for the biological screening of a 2,4-difluoro-5-iodopyrimidine analog library.
Mechanistic Insights: Targeting the CDK7 Pathway
Many 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[8] CDK7, in particular, is a promising target in oncology as it plays a crucial role in both cell cycle progression and transcriptional regulation.
Caption: The inhibitory action of a 2,4-difluoro-5-iodopyrimidine analog on the CDK7 signaling pathway.
Conclusion and Future Directions
The 2,4-difluoro-5-iodopyrimidine scaffold represents a promising starting point for the discovery of novel therapeutic agents. A systematic and multi-tiered screening approach, combining phenotypic and target-based assays, is essential to fully explore the biological potential of a library built around this core. The insights gained from such a screening campaign, particularly the elucidation of structure-activity relationships, will be invaluable for guiding the optimization of hit compounds into viable clinical candidates. Future efforts should focus on expanding the diversity of the library through advanced synthetic methodologies and employing high-content screening platforms to gain deeper mechanistic insights into the activity of promising compounds.
References
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Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. (2021). International Journal of Molecular Sciences, 22(5), 2462. [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols. (n.d.). PubMed. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). ResearchGate. [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry. [Link]
-
Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. (2025). ResearchGate. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate. [Link]
-
Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. (2023). MDPI. [Link]
-
Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. (2025). PubMed. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]
-
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. (n.d.). PubMed Central. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central. [Link]
-
Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry. [Link]
-
In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. (n.d.). Nature. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]
-
HTS libraries - High-throughput screening solutions. (n.d.). Nuvisan. [Link]
-
Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine. (n.d.). PubMed. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). ResearchGate. [Link]
-
KU-HTS Compound Libraries. (n.d.). High Throughput Screening Laboratory. [Link]
-
Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021). bioRxiv. [Link]
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A Senior Application Scientist's Guide to the Computational and Experimental Reactivity of 2,4-Difluoro-5-iodopyrimidine
For the discerning researcher in drug discovery and medicinal chemistry, 2,4-difluoro-5-iodopyrimidine stands as a versatile scaffold, rich with potential for functionalization. The presence of three distinct halogen atoms—two fluorine atoms at the activated 2- and 4-positions and an iodine atom at the 5-position—offers a playground for selective chemical modification. This guide provides a comparative analysis of the reactivity of this molecule, blending insights from computational chemistry with established experimental protocols for key transformations. We will explore the causality behind the expected regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering a predictive framework for your synthetic endeavors.
The Landscape of Reactivity: A Tri-site Challenge
The core of 2,4-difluoro-5-iodopyrimidine's utility lies in the differential reactivity of its three halogenated positions. The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative fluorine atoms, activates the C2 and C4 positions towards nucleophilic attack. In parallel, the carbon-iodine bond at the C5 position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. Understanding the interplay of these reactivities is paramount for selective synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-I Bond
In the realm of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings, the reactivity of the carbon-halogen bond is the determining factor for regioselectivity. The generally accepted trend for oxidative addition to a Pd(0) complex is C-I > C-Br > C-Cl > C-F.[1] This vast difference in reactivity forms the basis for the chemoselective functionalization of 2,4-difluoro-5-iodopyrimidine at the C5 position, leaving the C-F bonds intact.
Computational Insights into Regioselectivity
While specific DFT studies on 2,4-difluoro-5-iodopyrimidine are not prevalent in publicly accessible literature, the principles of computational chemistry provide a robust framework for predicting its behavior.[2][3] A computational analysis of the oxidative addition step for a generic Pd(0) catalyst with 2,4-difluoro-5-iodopyrimidine would invariably show a significantly lower activation energy barrier for the cleavage of the C-I bond compared to the C-F bonds.
Caption: Predicted energy profile for oxidative addition.
The above diagram illustrates the conceptual energy landscape. The transition state (TS) for the cleavage of the C-I bond is energetically more accessible (lower Gibbs free energy of activation, ΔG‡) than the transition states for C-F bond cleavage. This computational prediction firmly establishes the C5-iodo position as the primary site for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a stalwart in C-C bond formation.[4] For 2,4-difluoro-5-iodopyrimidine, this reaction is expected to proceed selectively at the C5 position.
| Parameter | Computational Prediction | Experimental Observation (Analogous Systems) |
| Reaction Site | C5-I | C5-I |
| Relative Rate | Fast at C5 | High yields for C-I coupling, C-F unreactive[5] |
| Side Reactions | Minimal at C2/C4 | Generally clean, potential for dehalogenation |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-difluoro-5-iodopyrimidine (Generalized)
-
To a reaction vessel, add 2,4-difluoro-5-iodopyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq.).
-
The reaction is typically conducted in a solvent mixture, such as 1,4-dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and purify by column chromatography.[5][6]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynylated pyrimidines.[7][8] The high reactivity of the C-I bond ensures that the reaction occurs exclusively at the C5 position.
| Parameter | Computational Prediction | Experimental Observation (Analogous Systems) |
| Reaction Site | C5-I | C5-I |
| Catalyst System | Pd(0)/Cu(I) co-catalysis | Effective for C-I coupling[9][10] |
| Reaction Conditions | Mild | Often proceeds at room temperature[8] |
Experimental Protocol: Sonogashira Coupling of 2,4-difluoro-5-iodopyrimidine (Generalized)
-
In a Schlenk flask under an inert atmosphere, combine 2,4-difluoro-5-iodopyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).
-
Add a suitable solvent, such as THF or DMF, and a base, typically an amine like triethylamine or diisopropylethylamine.
-
To this mixture, add the terminal alkyne (1.1-1.5 eq.).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up involves removal of the solvent, extraction with an organic solvent, and purification by chromatography.[11]
Stille Coupling: Utilizing Organostannanes
The Stille coupling offers a versatile method for C-C bond formation with the advantage of using air- and moisture-stable organostannane reagents.[12][13]
| Parameter | Computational Prediction | Experimental Observation (Analogous Systems) |
| Reaction Site | C5-I | C5-I |
| Ligand Effects | Can influence reaction rate | Phosphine ligands are commonly used[13] |
| Additives | Cu(I) salts can accelerate the reaction | Often employed to improve yields and rates[13] |
Experimental Protocol: Stille Coupling of 2,4-difluoro-5-iodopyrimidine (Generalized)
-
Charge a flask with 2,4-difluoro-5-iodopyrimidine (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).
-
Add a suitable solvent, for example, THF, DMF, or toluene.
-
In some cases, a ligand like AsPh₃ and/or an additive such as CuI is beneficial.[14]
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, the reaction is worked up by partitioning between an organic solvent and aqueous KF (to remove tin byproducts), followed by purification.
Nucleophilic Aromatic Substitution (SNAr): The Realm of the C-F Bonds
The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the fluorine substituents makes the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr).[15] The regioselectivity of this reaction is governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack.
Computational Prediction of SNAr Regioselectivity
DFT calculations on analogous 2,4-dihalopyrimidines consistently show that the C4 position is more electrophilic and that the corresponding Meisenheimer intermediate is more stable than the one formed by attack at the C2 position.[16][17] This is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
